molecular formula C11H21NO4 B558476 Boc-D-norleucine CAS No. 55674-63-0

Boc-D-norleucine

Número de catálogo: B558476
Número CAS: 55674-63-0
Peso molecular: 231.29 g/mol
Clave InChI: ZIOCIQJXEKFHJO-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-norleucine is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCIQJXEKFHJO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426323
Record name Boc-D-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55674-63-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55674-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-D-norleucine (Boc-D-norleucine), a crucial amino acid derivative in peptide synthesis and pharmaceutical research. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and applications, presenting the information in a clear and structured format for easy reference by researchers and professionals in drug development.

Physicochemical Properties

This compound is the N-protected form of D-norleucine, an isomer of leucine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its non-proteinogenic nature allows for the synthesis of peptides with modified properties.[1]

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [2]
CAS Number 55674-63-0[2]
Appearance Colorless to light yellow liquid/syrup[1][2]
Density 1.063 ± 0.06 g/cm³[2]
Boiling Point 362.1 °C at 760 mmHg (Predicted)[3]
Optical Rotation [α]D²⁰ = +8 ± 2º (c=1 in MeOH)[1]
Purity ≥ 98% (HPLC)[1]

Solubility and Stability

This compound exhibits good solubility in a range of organic solvents, a key property for its use in peptide synthesis.

Solubility:

  • Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]

Stability and Storage:

  • Pure Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In Solvent: Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • It is recommended to keep the compound in a dark place and sealed in a dry environment.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of D-norleucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following is a general experimental protocol adapted from the synthesis of its L-isomer.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-norleucine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[5]

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • 1 M Sodium bisulfate (NaHSO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-norleucine in a 1:1 mixture of water and THF.

  • Add sodium bicarbonate (or triethylamine) to the solution to create basic conditions.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

  • After the reaction is complete, add water to dissolve any precipitate.

  • Extract the unreacted di-tert-butyl dicarbonate with petroleum ether (typically three times).

  • Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.

  • Extract the this compound from the acidified aqueous phase with ethyl acetate (typically three times).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the final product, typically as a clear oil or syrup.[4]

Synthesis Workflow Diagram

Synthesis_Workflow D_Norleucine D-Norleucine Boc2O (Boc)₂O Reaction Reaction Mixture Boc2O->Reaction Base Base (e.g., NaHCO₃) in Water/THF Base->Reaction Acidification Acidification (pH ≈ 3) with NaHSO₄ Reaction->Acidification Stir overnight Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product D_Norleleucine D_Norleleucine D_Norleleucine->Reaction

Caption: Workflow for the synthesis of this compound.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The Boc group protects the amine functionality, allowing for controlled, sequential addition of amino acids to a growing peptide chain.

General Workflow for this compound in SPPS

The following diagram illustrates the general steps for incorporating this compound into a peptide chain using SPPS.

SPPS_Workflow Resin Resin with free amine Coupling Coupling: This compound, Coupling Reagents Resin->Coupling Washing1 Washing Coupling->Washing1 Deprotection Boc Deprotection: Acid (e.g., TFA) Washing1->Deprotection Washing2 Washing & Neutralization Deprotection->Washing2 Next_Coupling Coupling of next Boc-amino acid Washing2->Next_Coupling Repeat cycle Cleavage Cleavage from Resin Washing2->Cleavage After final cycle Next_Coupling->Cleavage

Caption: General workflow for using this compound in SPPS.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. The following data is based on available information, primarily for the L-isomer, which is expected to have identical spectroscopic properties to the D-isomer, with the exception of optical rotation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Boc-L-norleucine (which is expected to be identical for the D-isomer) in DMSO-d₆ shows the following characteristic peaks:

  • δ 12.38 (bs, 1H, COOH): A broad singlet corresponding to the carboxylic acid proton.

  • δ 7.02 (d, J=8.2 Hz, 1H, NH): A doublet for the amide proton.

  • δ 3.87-3.78 (m, 1H, CH): A multiplet for the alpha-proton.

  • δ 1.69-1.47 (m, 2H, CH₂): A multiplet for the beta-methylene protons.

  • δ 1.37 (s, 9H, t-Bu): A singlet for the nine protons of the tert-butyl group.

  • δ 1.32-1.20 (m, 4H, CH₂): A multiplet for the gamma and delta methylene protons.

  • δ 0.85 (t, J=7.0Hz, 3H, CH₃): A triplet for the terminal methyl group protons.[4]

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹: N-H stretching of the carbamate.

  • ~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1740 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

Mass Spectrometry

The exact mass of this compound is 231.1471 g/mol .[6] In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to this mass, along with characteristic fragmentation patterns, such as the loss of the Boc group.

References

Boc-D-norleucine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure, properties, and applications of Boc-D-norleucine in modern peptide synthesis and pharmaceutical research.

Introduction

This compound is a synthetic amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of D-norleucine enhances its stability and solubility, making it a versatile tool for the synthesis of complex peptides and peptidomimetics.[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, molecular weight, physicochemical properties, and a detailed examination of its application in Boc-based solid-phase peptide synthesis.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]hexanoic acid, is a chiral compound featuring a six-carbon straight chain (norleucine) with a Boc-protected amine at the alpha-carbon in the D-configuration.

PropertyValueReference
Molecular Formula C11H21NO4[2]
Molecular Weight 231.29 g/mol [2]
CAS Number 55674-63-0[3]
Appearance Syrup or Liquid[2]
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[2]
Synonyms Boc-D-Nle-OH, Boc-D-2-aminohexanoic acid[2]
Density 1.063 g/cm³[2]
Boiling Point 362.1 °C at 760 mmHg[2]
Storage Temperature 2-8°C[3]

Applications in Peptide Synthesis

This compound is a key reagent in the synthesis of peptides, particularly in the development of therapeutic proteins and other biologically active molecules.[1] Its non-natural D-configuration can impart increased resistance to enzymatic degradation, a desirable property for peptide-based therapeutics. The Boc protecting group is instrumental in the stepwise assembly of the peptide chain on a solid support.[4]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS method is a well-established strategy for the chemical synthesis of peptides. The general workflow involves the sequential addition of Boc-protected amino acids, such as this compound, to a growing peptide chain that is covalently attached to an insoluble resin support.[][6]

Boc_SPPS_Workflow Resin Resin Support Attach Attach First Boc-Amino Acid Resin->Attach Deprotection Boc Deprotection (TFA) Attach->Deprotection Start Cycle Wash Wash Deprotection->Wash Remove TFA Neutralization Neutralization (Base) Coupling Couple Next Boc-Amino Acid Neutralization->Coupling Coupling->Wash Remove excess reagents Wash->Neutralization Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Repeat->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Experimental Protocol: General Boc-SPPS Cycle

The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a peptide chain using manual solid-phase synthesis.

Materials:

  • Boc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Solvents for washing (e.g., DMF, Methanol)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM, for 30-60 minutes.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.[4]

  • Washing: The resin is thoroughly washed with DCM and then a neutralizing solvent base like DIEA in DCM to remove residual acid.

  • Neutralization: The protonated amino group is neutralized with a solution of a hindered base, such as DIEA in DCM.

  • Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is pre-activated with a coupling reagent and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a qualitative test such as the Kaiser test.

  • Washing: The resin is washed extensively with DCM and other solvents to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers to prevent side reactions.[7]

  • Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with potential therapeutic applications. Its unique structural features, including the robust Boc protecting group and the non-natural D-configuration, offer advantages in the design and development of novel peptide-based drugs. A thorough understanding of its properties and the methodologies for its incorporation into peptide chains, such as the Boc-SPPS workflow, is essential for researchers and scientists in the field of drug discovery.

References

Synthesis and Application of Boc-D-norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boc-D-norleucine in Synthetic Chemistry

N-tert-butoxycarbonyl-D-norleucine (this compound) is a protected form of the non-proteinogenic amino acid D-norleucine. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of D-norleucine is a critical step in its application as a building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The Boc group, first introduced in peptide synthesis in 1957, provides robust protection of the α-amino group under various reaction conditions and can be readily removed with mild acid treatment.

D-norleucine, an isomer of leucine, is of particular interest as it can be used as an isostere for methionine, conferring resistance to oxidation while often retaining biological activity.[1] The incorporation of D-amino acids, such as D-norleucine, into peptide chains can significantly enhance their stability against enzymatic degradation by proteases, a crucial attribute for the development of therapeutic peptides with improved pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the published synthesis of Boc-L-norleucine.[3]

Materials:

  • D-norleucine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • 1 M Sodium bisulfate (NaHSO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-norleucine (1.0 equivalent) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (3.0 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

  • Upon reaction completion, add water to dissolve any precipitate.

  • Extract the aqueous mixture three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

  • Acidify the aqueous phase to a pH of approximately 3 with 1 M NaHSO₄ solution.

  • Extract the acidified aqueous phase three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product, this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product D-Norleucine D-Norleucine Reaction_Mixture Reaction Mixture (0°C to RT, overnight) D-Norleucine->Reaction_Mixture Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Reaction_Mixture NaHCO3 NaHCO3 NaHCO3->Reaction_Mixture THF/H2O THF/H2O THF/H2O->Reaction_Mixture Add_H2O Add H2O Reaction_Mixture->Add_H2O Petroleum_Ether_Extraction Petroleum Ether Extraction (remove excess (Boc)2O) Add_H2O->Petroleum_Ether_Extraction Acidification Acidify with NaHSO4 (pH ~3) Petroleum_Ether_Extraction->Acidification EtOAc_Extraction Ethyl Acetate Extraction Acidification->EtOAc_Extraction Drying Dry over Na2SO4 EtOAc_Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation This compound This compound Evaporation->this compound

Caption: General workflow for the synthesis of this compound.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters (Adapted from L-enantiomer synthesis)

ParameterValueReference
Starting MaterialD-norleucine-
ReagentDi-tert-butyl dicarbonate[3]
BaseSodium Bicarbonate[3]
SolventTHF/Water (1:1)[3]
Reaction TimeOvernight[3]
Reported Yield (for L-enantiomer)81%[3]

Table 2: Characterization of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₄[4]
Molecular Weight 231.29 g/mol [4]
Appearance Syrup[4]
Purity (HPLC) ≥ 98%[4]
Specific Rotation ([α]D²⁰) +8 ± 2º (c=1 in MeOH)[4]
¹H NMR (400 MHz, DMSO-d₆) δ 12.38 (bs, 1H, COOH), 7.02 (d, J=8.2 Hz, 1H, NH), 3.87-3.78 (m, 1H, CH), 1.69-1.47 (m, 2H, CH₂), 1.37 (s, 9H, t-Bu), 1.32- 1.20 (m, 4H, CH₂), 0.85 (t, J=7.0Hz, 3H, CH₃)[5]

Note: The ¹H NMR data is for the L-enantiomer, but is expected to be identical for the D-enantiomer.

Discovery and Applications

The "discovery" of this compound is intrinsically linked to two key developments in chemical biology: the advent of the Boc protecting group and the exploration of non-proteinogenic D-amino acids in peptide design.

G cluster_discovery Foundational Discoveries cluster_synthesis Synthesis cluster_applications Key Applications Boc_Group Introduction of the Boc Protecting Group (1957) Boc_D_Norleucine_Synthesis Synthesis of This compound Boc_Group->Boc_D_Norleucine_Synthesis D_Amino_Acids Use of D-Amino Acids in Peptides D_Amino_Acids->Boc_D_Norleucine_Synthesis Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Boc_D_Norleucine_Synthesis->Peptide_Synthesis Drug_Development Drug Development (Enhanced Stability) Peptide_Synthesis->Drug_Development Bioconjugation Bioconjugation Peptide_Synthesis->Bioconjugation Protein_Engineering Protein Engineering Peptide_Synthesis->Protein_Engineering

Caption: Logical relationship from discovery to application of this compound.

This compound serves as a valuable building block in several areas of research and development:

  • Peptide Synthesis: It is a key component in the synthesis of peptides, particularly for developing therapeutic proteins and other biologically active molecules.[4]

  • Drug Development: Its incorporation into drug candidates can enhance their stability and efficacy.[4]

  • Bioconjugation: It is utilized in processes to attach drugs or imaging agents to biomolecules.[4]

  • Protein Engineering: Researchers use it to modify protein structures to improve stability and activity.[4]

Conclusion

This compound is a synthetically important molecule that bridges the foundational principles of peptide chemistry with the modern demands of drug discovery and biotechnology. Its synthesis is straightforward, and its applications are diverse, primarily centered on the creation of novel peptides with enhanced therapeutic properties. The continued exploration of peptides containing this compound is expected to yield new and improved diagnostics and therapeutics.

References

In-Depth Technical Guide to Boc-D-norleucine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-norleucine (Boc-D-norleucine), a crucial building block in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its application in the development of bioactive peptides.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for preventing unwanted side reactions during peptide synthesis.[1][2]

CAS Number: 55674-63-0[1]

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]hexanoic acid

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C11H21NO4[1]
Molecular Weight 231.29 g/mol
Appearance Colorless to light yellow liquid or syrup[3]
Purity ≥98% (HPLC)[1]
Optical Rotation [α]D20 = +8 ± 2º (c=1 in MeOH)[1]
Solubility Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3]
Storage Conditions Pure form: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a monomer in solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl protection strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Experimental Protocol for Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual SPPS. The exact quantities and reaction times may need to be optimized for specific peptide sequences and scales.

Materials:

  • This compound

  • Pre-loaded resin (e.g., Merrifield, PAM, or BHA resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 50% v/v) for about 20-30 minutes. This exposes the free amine for the subsequent coupling step.

  • Neutralization: The resin is washed with DCM and then neutralized with a solution of DIEA in DCM or DMF to prepare the free amine for coupling.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIEA (2-3 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • The coupling reaction is typically agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

    • The resin is treated with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • The cleavage mixture is filtered to separate the resin.

    • The peptide is precipitated from the filtrate by adding cold diethyl ether.

    • The crude peptide is collected by centrifugation, washed with cold ether, and dried.

    • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.

Boc_SPPS_Workflow Resin Resin-Bound Amino Acid (n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Boc-AA(n+1) (HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Resin_n1 Resin-Bound Peptide (n+1) Washing->Resin_n1 Repeat Cycle Cleavage Cleavage from Resin (TFA Cocktail) Resin_n1->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis.

Signaling Pathways and Drug Development

This compound itself is not known to directly modulate specific signaling pathways. Its significance in drug development lies in its role as a non-natural amino acid that can be incorporated into bioactive peptides. The introduction of D-amino acids like D-norleucine can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. This increased stability can lead to improved pharmacokinetic properties and therapeutic efficacy of peptide-based drugs.

For instance, peptides containing D-amino acids are explored as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The specific signaling pathway targeted depends on the overall sequence and structure of the final peptide, not on the individual this compound building block.

The logical relationship in its application to drug development can be visualized as follows:

DrugDevLogic Boc_D_Nle This compound SPPS Solid-Phase Peptide Synthesis Boc_D_Nle->SPPS Building Block Bioactive_Peptide Bioactive Peptide (with enhanced stability) SPPS->Bioactive_Peptide Target_Interaction Interaction with Biological Target (e.g., Receptor, Enzyme) Bioactive_Peptide->Target_Interaction Therapeutic_Effect Therapeutic Effect Target_Interaction->Therapeutic_Effect

Caption: Role of this compound in the drug development pipeline.

References

Unraveling the Functional Impact of Boc-D-norleucine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-D-norleucine, a synthetic amino acid derivative, serves as a critical building block in the design and synthesis of novel peptides with therapeutic potential. While not exhibiting a direct mechanism of action on its own, its incorporation into peptide chains confers significant advantages, including enhanced stability against enzymatic degradation and the ability to modulate the conformational properties of the resulting peptide. This strategic integration allows for the development of potent and selective enzyme inhibitors, receptor agonists and antagonists, and modulators of protein-protein interactions. This technical guide provides an in-depth exploration of the functional roles of this compound within these bioactive peptides, detailing their mechanisms of action, summarizing key quantitative data, and providing exemplary experimental protocols.

Introduction: The Role of this compound in Peptide Drug Design

This compound is a non-proteinogenic amino acid characterized by a tert-butoxycarbonyl (Boc) protecting group on its amino terminus and a linear, unbranched four-carbon side chain. The D-configuration and the nature of its side chain are key to its utility in medicinal chemistry. The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it is used to introduce specific structural and functional properties into a peptide sequence.[1][2][3]

The incorporation of this unnatural amino acid can lead to:

  • Increased Proteolytic Stability: The D-amino acid configuration makes the resulting peptide less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids. This enhances the peptide's in vivo half-life.[4]

  • Conformational Constraint: The specific stereochemistry and side chain of this compound can influence the peptide's secondary structure, helping to stabilize bioactive conformations such as β-turns or helical structures.[5]

  • Modulation of Receptor and Enzyme Interactions: By altering the peptide's shape and hydrophobicity, this compound can fine-tune its binding affinity and selectivity for specific biological targets.[2][3]

Mechanisms of Action Mediated by this compound-Containing Peptides

The mechanism of action of this compound is indirectly observed through the biological activities of the peptides it is a part of. Below are key examples of how peptides incorporating this amino acid exert their effects.

Enzyme Inhibition

Peptides containing this compound can be designed as potent and selective inhibitors of various enzymes. The norleucine side chain can interact with hydrophobic pockets in the enzyme's active site, while the overall peptide backbone mimics the natural substrate or transition state.

Logical Relationship: Enzyme Inhibition by a this compound Peptide

inhibition_logic cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes conversion Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor Boc-D-Nle-Peptide Inhibitor Inhibitor->Enzyme Competitively binds to active site

Caption: Competitive inhibition of a target enzyme by a this compound-containing peptide.

Receptor Modulation

This compound is a valuable component in the synthesis of peptide-based receptor ligands. Its incorporation can influence the peptide's affinity and functional activity (agonist or antagonist) at specific receptor subtypes.

Synthetic peptides incorporating D-amino acids, including structures analogous to those built with this compound, have been developed as agonists for opioid receptors, such as the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. These agonists are crucial for pain management. The D-amino acid contributes to the conformational stability required for effective receptor binding and activation.[6][7]

gpcr_opioid_pathway Ligand Boc-D-Nle-Opioid Peptide (Agonist) Receptor Opioid Receptor (e.g., MOR, NOP) Ligand->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Produces Analgesia Analgesic Effect cAMP->Analgesia Leads to

Caption: Activation of Gq-coupled bombesin receptors by a this compound-containing peptide analog.

Antimicrobial Activity

This compound can be incorporated into synthetic antimicrobial peptides (AMPs). The hydrophobic side chain of norleucine contributes to the overall amphipathicity of the peptide, which is crucial for its interaction with and disruption of microbial cell membranes. The D-amino acid content also provides resistance to bacterial proteases. [8][9][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for peptides synthesized using Boc-protected amino acids, including those with structures analogous to this compound.

Table 1: Receptor Binding and Functional Activity of Opioid Peptides

Peptide AnalogTarget ReceptorAssay TypeIC50 (nM)EC50 (nM)Emax (%)Reference
Analog 5 (AT-121)NOPGTPγS Binding-35Partial Agonist[6]
Analog 5 (AT-121)MOPGTPγS Binding-20Partial Agonist[6]
(S,S)-21 (PZM21)μORRadioligand Binding1.1 (Ki)--[11]
(S,S)-21 (PZM21)μORGi/o Activation-4.676[11]

Table 2: Receptor Binding of Bombesin Receptor Ligands

Peptide AnalogTarget ReceptorAssay TypeIC50 (nM)Reference
BomproamideGRP-R (BB2)Competitive Binding1.36[12]

Table 3: Antimicrobial Activity of Synthetic Peptides

PeptideTarget OrganismMIC (μg/mL)Reference
Humimycin AnalogMethicillin-resistant S. aureus0.5 - 256[10]
Polybia-CPE. coli8.0 (μmol/L)[13]
Polybia-CPS. aureus64.0 (μmol/L)[13]

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide using Boc-protected amino acids, including this compound. [14][15][16] Workflow for Boc-SPPS

boc_spps_workflow Start Start: Resin Swelling Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Washing Washing (DCM, DMF) Coupling->Washing Repeat Repeat Cycle for Each Amino Acid Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage from Resin (e.g., HF or TFMSA) Repeat->Cleavage Final Amino Acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM) in a reaction vessel.

  • First Amino Acid Coupling: Attach the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using an acid, typically trifluoroacetic acid (TFA) in DCM.

  • Washing: Wash the resin thoroughly with DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to free the N-terminal amine for the next coupling step.

  • Coupling: Add the next Boc-protected amino acid along with a coupling agent (e.g., HBTU) to the reaction vessel to form the peptide bond.

  • Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a this compound-containing peptide against a target enzyme. [17][18] Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the this compound-containing peptide inhibitor in the assay buffer.

  • Assay Setup (96-well plate format):

    • Add a fixed amount of the enzyme solution to each well.

    • Add varying concentrations of the peptide inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Data Collection:

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a plate reader (e.g., spectrophotometer or fluorometer).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol for Antimicrobial Susceptibility Testing (MIC Assay)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a this compound-containing antimicrobial peptide. [8][9] Methodology:

  • Peptide and Bacterial Preparation:

    • Prepare serial dilutions of the peptide in a suitable broth (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the target bacterial strain.

  • Assay Setup (96-well microtiter plate):

    • Add the bacterial suspension to wells containing the serial dilutions of the peptide.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable synthetic tool in the field of peptide-based drug discovery. Its primary mechanism of action is not direct but is manifested through the enhanced stability and specific conformational properties it imparts to bioactive peptides. By strategically incorporating this compound, researchers can develop potent and selective enzyme inhibitors, receptor modulators, and antimicrobial agents with improved pharmacokinetic profiles. The experimental protocols and quantitative data presented in this guide provide a framework for the synthesis and evaluation of such peptides, highlighting the significant role of this compound in advancing therapeutic peptide development.

References

A Technical Review of Boc-D-norleucine in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, Boc-D-norleucine has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). Its D-configuration confers resistance to enzymatic degradation, while the linear, unbranched side chain provides a unique hydrophobic character that can modulate receptor binding and pharmacokinetic profiles. This technical guide provides a comprehensive review of the applications of this compound in the design and synthesis of bioactive peptides. We present key quantitative data on the biological activity of a Boc-norleucine-containing peptide analogue, detail the experimental protocols for its synthesis, and visualize the relevant biological pathway.

Introduction: The Role of Non-Canonical Amino Acids in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by rapid degradation by proteases. The introduction of non-canonical amino acids, such as D-amino acids and their derivatives, is a widely adopted strategy to enhance the stability of peptide-based drugs. This compound, a derivative of the non-proteinogenic amino acid norleucine, is frequently utilized in peptide synthesis for this purpose. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is crucial for the stepwise and controlled assembly of the peptide chain during SPPS.

Applications of this compound in Bioactive Peptides

This compound serves as a key building block in the synthesis of a variety of bioactive peptides, including therapeutic proteins and enzyme inhibitors.[1] Its incorporation can lead to compounds with improved stability and tailored functionalities for drug discovery and development.[1]

A notable example of the application of Boc-protected norleucine is in the development of analogues of the neuropeptide cholecystokinin (CCK). CCK plays a significant role in various physiological processes, including digestion and satiety, mediated by its receptors. A synthesized analogue, Boc[Nle28, Nle31]CCK27-33, in which methionine residues were replaced by norleucine and the N-terminus was protected with a Boc group, demonstrated potent biological activity.[2]

Quantitative Biological Activity Data

The biological activity of Boc[Nle28, Nle31]CCK27-33 was evaluated and compared to the native C-terminal octapeptide of cholecystokinin (CCK8). The potency of these peptides was assessed by measuring their ability to induce contractions in guinea pig gallbladder and ileum, as well as amylase release from rat pancreas fragments. The results, presented as EC50 values (the concentration of a drug that gives a half-maximal response), are summarized in the table below.

PeptideGuinea Pig Gallbladder Contraction (EC50, nM)Guinea Pig Ileum Contraction (EC50, nM)Amylase Release from Rat Pancreas (EC50)
CCK8 6.02.0Equipotent to analogue
Boc[Nle28, Nle31]CCK27-33 3.23.0Equipotent to CCK8

Table 1: Biological activity of Boc[Nle28, Nle31]CCK27-33 compared to CCK8. Data sourced from Peptides, 1985, 6(3), 415-20.[2]

The data indicates that the Boc-protected norleucine-containing analogue is equipotent to the native CCK8 in stimulating amylase release and exhibits comparable, potent activity in inducing smooth muscle contraction in the gallbladder and ileum.[2] This demonstrates that the modifications, including the incorporation of norleucine and N-terminal Boc protection, retain the high biological activity of the parent peptide.

Experimental Protocols: Synthesis of a Boc-Norleucine Containing Peptide

The synthesis of peptides incorporating this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. The following is a generalized protocol for the manual synthesis of a peptide containing this compound.

General Boc-SPPS Protocol

This protocol outlines the key steps in a typical Boc-SPPS cycle.

1. Resin Preparation and Swelling:

  • Start with a suitable resin, such as a Merrifield or PAM resin.

  • Swell the resin in dichloromethane (DCM) for at least 30 minutes.

2. First Amino Acid Coupling (for pre-loaded resin, proceed to step 3):

  • The first Boc-protected amino acid is attached to the resin. For Merrifield resin, the cesium salt of the Boc-amino acid is commonly used.

3. Boc Deprotection:

  • Wash the resin-bound peptide with DCM.

  • Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash), followed by a 20-minute reaction to remove the Boc protecting group.[3]

  • Wash the resin with DCM and then with isopropanol (IPA).[3]

4. Neutralization:

  • Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.

  • Wash the resin with DCM.

5. Amino Acid Coupling:

  • Activate the next Boc-protected amino acid (e.g., this compound) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent (e.g., DCM or N,N-dimethylformamide (DMF)).

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

6. Washing:

  • After the coupling is complete, wash the resin thoroughly with DCM and IPA to remove excess reagents and byproducts.

7. Repeat Cycle:

  • Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

8. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole are added to prevent side reactions.

9. Purification and Characterization:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and amino acid analysis.

Visualization of a Relevant Biological Pathway

The biological effects of CCK and its analogues, such as Boc[Nle28, Nle31]CCK27-33, are mediated through the activation of CCK receptors, which are G-protein coupled receptors (GPCRs). The signaling pathway initiated by the binding of a CCK agonist to its receptor in a pancreatic acinar cell is depicted below.

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKR CCK Receptor (GPCR) Gq Gq protein CCKR->Gq Activates CCK_Agonist CCK Agonist (e.g., Boc[Nle28, Nle31]CCK27-33) CCK_Agonist->CCKR Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Amylase_Secretion Amylase Secretion Ca2_release->Amylase_Secretion Stimulates PKC->Amylase_Secretion Stimulates

References

Boc-D-Norleucine: A Technical Guide to Safe Handling, Storage, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage recommendations for Boc-D-norleucine. The information herein is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and effective manner, minimizing risks and ensuring material integrity.

Chemical and Physical Properties

This compound, with the CAS number 55674-63-0, is a derivative of the amino acid norleucine.[1] It is commonly used in peptide synthesis and other biochemical applications. Its physical form can be a syrup or a liquid.[1]

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 55674-63-0[1]
Molecular Formula C11H21NO4[1]
Molecular Weight 231.29 g/mol
Physical Form Syrup or Liquid[1]
Purity ≥96%
Optical Rotation +8 ± 2º (c=1 in MeOH)[1]

Safety and Hazard Information

GHS Hazard Classification

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Table 2: Summary of Hazard and Precautionary Statements

CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container in accordance with local regulations.
Toxicological Data
Occupational Exposure Limits

Occupational exposure limits (OELs) for this compound have not been established. In the absence of specific limits, it is prudent to minimize exposure through the use of engineering controls and personal protective equipment.

Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure Required Amount prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use cleanup_decontaminate Decontaminate Glassware and Surfaces handle_use->cleanup_decontaminate Procedure complete cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: General workflow for safely handling this compound.
Engineering Controls

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any vapors or aerosols.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in case of a potential splash hazard, additional protective clothing may be necessary.

Storage Recommendations

Proper storage of this compound is crucial for maintaining its stability and purity. Recommendations for storage temperatures vary among suppliers.

Table 3: Recommended Storage Conditions for this compound

TemperatureDurationSource
-80°C6 months[2]
-20°C1 month[2]
0-8°CLong-term[1]
AmbientNot specified
Room TemperatureNot specified

For long-term storage, colder temperatures (-20°C or -80°C) are recommended to ensure the stability of the compound.[2] For shorter-term laboratory use, refrigeration (0-8°C) is acceptable.[1] Always store in a tightly sealed container in a dry and well-ventilated place.

Storage_Recommendations cluster_storage Storage Conditions cluster_details Specific Recommendations storage_temp Temperature temp_long Long-term: -80°C or -20°C storage_temp->temp_long temp_short Short-term: 0-8°C storage_temp->temp_short storage_container Container container_details Tightly Sealed storage_container->container_details storage_env Environment env_details Dry and Well-Ventilated storage_env->env_details

Caption: Key storage recommendations for this compound.

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (fume hood) is clean and uncluttered.

  • Dispensing: As this compound is a syrup or liquid, use a calibrated pipette or syringe for accurate measurement. Avoid direct contact with skin and eyes.

  • Reaction Setup: Add the measured this compound to the reaction vessel within the fume hood.

  • Post-Handling: Tightly seal the container of this compound immediately after use and return it to the appropriate storage location.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform colleagues and the laboratory supervisor.

  • Contain: For a small spill, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Neutralize: (If applicable and safe to do so) For acidic or basic solutions of this compound, neutralize with an appropriate agent.

  • Collect: Carefully scoop the absorbent material into a sealable, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste and contaminated cleaning materials as hazardous chemical waste in accordance with institutional and local regulations.

Stability and Incompatibility

While specific stability data is limited, Boc-protected amino acids are generally stable under neutral and basic conditions. They are, however, susceptible to degradation under acidic conditions, which cleaves the Boc protecting group.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids (will remove the Boc protecting group)

Disposal Considerations

All waste containing this compound, including empty containers, contaminated materials from spills, and reaction byproducts, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.

References

A Researcher's Guide to Procuring and Utilizing High-Purity Boc-D-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is a critical determinant of experimental success. This in-depth technical guide provides a comprehensive overview of sourcing high-purity Boc-D-norleucine, a key building block in peptide synthesis and drug discovery, along with detailed experimental protocols for its application.

Sourcing High-Purity this compound: A Comparative Analysis of Suppliers

The procurement of this compound with a high degree of purity is paramount for the synthesis of well-defined peptides and for obtaining reliable results in biological assays. A variety of chemical suppliers offer this compound, each with differing grades, available quantities, and pricing structures. To facilitate an informed purchasing decision, the following table summarizes the offerings of several reputable vendors.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Notes
Chem-Impex 03947≥ 98% (HPLC)[1]1g, 5g, 25g$43.87 (1g), $160.84 (5g), $599.00 (25g)[1]Offers discounts on larger orders.[1]
MedChemExpress HY-41912B98.0%[2]1g, 5g, 10g, 50gInquire for pricingProvides detailed solubility data and HNMR spectra upon request.[2]
Sigma-Aldrich FLUH99C8648196%Inquire for availabilityInquire for pricingMarketed through their Fluorochem preferred partner.
American Elements -Can be produced up to 99.999%Research and bulk quantitiesRequest a quoteOffers various grades including ACS, Reagent, and Pharmaceutical.[3]
Crysdot CD21006010Inquire for detailsInquire for availabilityInquire for pricingSpecializes in amino acid derivatives.[4]
AChemBlock V15101295% (for N-Boc-6-azido-D-norleucine)Inquire for availabilityCustom quoteThis specific product is a derivative.[5]

Experimental Protocols for the Application of this compound

The primary application of this compound in research is as a building block in solid-phase peptide synthesis (SPPS). The following sections provide detailed methodologies for its incorporation into a peptide chain and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol: Boc Strategy

This protocol outlines the manual Boc/Bzl strategy for SPPS, a robust method for peptide assembly.

2.1.1. Resin Preparation and First Amino Acid Attachment (Loading)

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[6]

  • First Amino Acid Attachment to Merrifield Resin:

    • Dissolve this compound in a solution of ethanol and water.

    • Adjust the pH to 7 with aqueous cesium carbonate (Cs₂CO₃) and then evaporate to dryness to form the cesium salt.

    • Add the this compound cesium salt in dimethylformamide (DMF) to the pre-swollen Merrifield resin.

    • Heat the mixture at 50°C overnight.

    • Wash the resin sequentially with DMF, a DMF/water mixture, DMF, DCM, and methanol, and then dry under vacuum.

2.1.2. Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5-20 minutes to remove the Boc protecting group.[7]

    • Wash the resin with DCM and isopropanol.[7]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the resin by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM.[7]

    • Thoroughly wash the resin with DCM.[7]

  • Amino Acid Coupling:

    • Activation: In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result indicates a complete reaction.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

2.1.3. Final Cleavage and Deprotection

  • After the final coupling and deprotection cycle, treat the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.[6]

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized peptide should be assessed by reverse-phase HPLC. While a specific method for a this compound-containing peptide will be sequence-dependent, a general method for amino acid analysis can be adapted.

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.[8]

    • Mobile Phase: A gradient elution is typically employed using:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes is a good starting point.

    • Detection: UV detection at 214 nm and 280 nm.

    • Flow Rate: Typically 1 mL/min.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of the final peptide.

  • ¹H NMR: Provides information on the proton environment of the amino acid residues. The spectrum of a peptide containing norleucine will show characteristic signals for the aliphatic side chain protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the peptide.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate key workflows.

cluster_procurement Procurement Workflow start Identify Need for This compound search Search for Suppliers start->search compare Compare Purity, Price, and Availability search->compare select Select Supplier and Place Order compare->select receive Receive and Verify Certificate of Analysis select->receive qc Perform In-house Quality Control receive->qc end Material Approved for Research qc->end

Caption: Procurement workflow for research-grade chemicals.

cluster_spps Boc-SPPS Cycle start Start with Resin-Bound Amino Acid deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling of next Boc-Amino Acid neutralization->coupling wash Wash Resin coupling->wash end_cycle Repeat for next Amino Acid wash->end_cycle end_cycle->deprotection Continue Chain final_cleavage Final Cleavage and Deprotection end_cycle->final_cleavage Final Amino Acid

Caption: The iterative cycle of Boc-SPPS.

This guide provides a foundational framework for researchers to confidently source and utilize high-purity this compound in their experimental endeavors. By following these guidelines, scientists can enhance the reliability and reproducibility of their research in the fields of peptide chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-D-norleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the successful incorporation of Boc-D-norleucine into synthetic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). D-norleucine, a non-proteinogenic amino acid, is a valuable building block in drug discovery and development, primarily utilized as a non-oxidizable isostere of methionine. Its incorporation can enhance the stability and shelf-life of peptide-based therapeutics. This document outlines the principles, experimental protocols, and analytical methods for synthesizing peptides containing this compound, ensuring high purity and yield.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and widely used method in SPPS. The incorporation of unnatural amino acids, such as D-norleucine, into peptide sequences is a critical strategy for modulating the pharmacological properties of peptides, including their stability, conformation, and receptor-binding affinity.

D-norleucine is an isomer of leucine with a linear four-carbon side chain. It is frequently used as a substitute for methionine to prevent oxidation of the sulfur-containing side chain, which can be a significant degradation pathway for peptide therapeutics. The use of the D-enantiomer can also confer increased resistance to enzymatic degradation and influence the peptide's secondary structure. This document provides detailed protocols for the efficient incorporation of this compound into peptide chains using standard Boc-SPPS chemistry.

Data Presentation

The following tables summarize the typical quantitative data associated with the incorporation of this compound in a standard Boc-SPPS protocol. It is important to note that these values can vary depending on the specific peptide sequence, the resin used, and the synthesis scale.

Table 1: Resin Loading and Amino Acid Coupling Parameters

ParameterValueNotes
Resin TypeMerrifield or PAM ResinPAM resin is recommended for longer peptides to minimize peptide loss during TFA deprotection.[1]
Resin Substitution0.4 - 0.8 mmol/gA lower substitution is often preferred for longer or more complex peptides.
This compound Equivalents3 - 4 equivalentsBased on the initial resin loading.
Coupling Reagent Equivalents3 - 4 equivalentse.g., HBTU, HATU, or DIC/HOBt.
Base Equivalents (for neutralization)2 - 3 equivalentsTypically DIEA.
Coupling Time1 - 2 hoursMay require longer coupling times or double coupling for sterically hindered residues.
Coupling Efficiency>98%Monitored by a qualitative ninhydrin (Kaiser) test.[2]

Table 2: Deprotection and Cleavage Parameters

ParameterReagent/ConditionDurationNotes
Boc Deprotection50% TFA in DCM1 x 2 min, 1 x 20 minA pre-wash followed by the main deprotection step.[1]
Neutralization10% DIEA in DCM or DMF2 x 2 minEssential to deprotonate the terminal amine for the next coupling step.[3]
Final CleavageAnhydrous HF or TFMSA1 - 2 hours at 0°CRequires specialized equipment and safety precautions.
Scavengers for Cleavagep-cresol, thioanisole---Used to prevent side reactions with sensitive amino acids.

Table 3: Analytical Characterization of a Model Peptide Containing D-norleucine

AnalysisExpected ResultMethod
Crude Peptide Purity60 - 80%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Peptide Purity>95%RP-HPLC after purification
Molecular Weight ConfirmationExpected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS or MALDI-TOF)
Amino Acid AnalysisCorrect stoichiometric ratio of amino acidsAcid hydrolysis followed by HPLC or LC-MS

Experimental Protocols

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Merrifield or PAM resin (0.4-0.8 mmol/g substitution) in a solid-phase synthesis vessel.

  • Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

Protocol 2: this compound Coupling

This protocol describes a typical coupling cycle for this compound.

  • Deprotection:

    • Wash the resin-bound peptide with DCM (3 x 10 mL/g resin).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[1]

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g resin) and then with isopropanol (IPA) (2 x 10 mL/g resin) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (3 x 10 mL/g resin).

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g resin) and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL/g resin) to remove excess base.

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add the coupling reagent, for example, HBTU (2.9 equivalents) or DIC (3 equivalents).

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[2]

    • A negative Kaiser test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Peptide Isolation
  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a pre-cooled scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the resin.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the cleavage is complete, the HF is carefully evaporated under a stream of nitrogen.

  • The crude peptide is precipitated by adding cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed several times with cold diethyl ether, and then dried under vacuum.

Protocol 4: Peptide Analysis
  • RP-HPLC Analysis:

    • Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Monitor the elution profile at 214 nm or 220 nm. Purity is determined by integrating the peak area of the main product relative to the total peak area.

  • Mass Spectrometry Analysis:

    • Dissolve the peptide in a suitable solvent for mass spectrometry analysis.

    • Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash Neutralization->Wash2 Coupling This compound Coupling Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Amino Acid Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow for Boc-SPPS of a peptide containing D-norleucine.

Boc_Deprotection_Neutralization start Resin-Peptide-NH-Boc deprotection Add 50% TFA in DCM Boc group is cleaved start->deprotection protonated Resin-Peptide-NH3+TFA- deprotection->protonated neutralization Add 10% DIEA in DCM Free amine is generated protonated->neutralization free_amine Resin-Peptide-NH2 neutralization->free_amine

References

Application Notes and Protocols for the Use of Boc-D-norleucine as a Non-Canonical Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Boc-D-norleucine in solid-phase peptide synthesis (SPPS). Norleucine, an isomer of leucine, is a non-canonical amino acid that serves as a valuable substitute for methionine. Its incorporation can enhance peptide stability against oxidation, a common issue with methionine-containing peptides, without significantly altering the peptide's overall structure and function due to their similar steric profiles. The D-enantiomer, this compound, is particularly useful for creating peptides with increased resistance to proteolytic degradation, thereby prolonging their biological half-life.

I. Applications of D-Norleucine in Peptide Synthesis

The incorporation of D-norleucine into peptide sequences offers several advantages in drug discovery and development:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to cleavage by endogenous proteases, which primarily recognize L-amino acids. This increased stability leads to a longer in vivo half-life of the peptide therapeutic.

  • Improved Pharmacokinetic Properties: By resisting degradation, D-norleucine-containing peptides can exhibit improved pharmacokinetic profiles, including longer circulation times and better bioavailability.

  • Methionine Substitution: D-norleucine serves as an excellent surrogate for methionine, mitigating the risk of oxidation of the sulfur-containing side chain, which can lead to loss of biological activity. This is particularly crucial for peptides that are intended for long-term storage or are exposed to oxidative environments.

  • Conformational Constraints: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can be beneficial for optimizing receptor binding and biological activity.

II. Quantitative Data Summary

The incorporation of D-norleucine can influence various properties of a peptide. The following tables summarize representative quantitative data from studies on peptides containing norleucine or other D-amino acids, illustrating the potential impact of such modifications.

Table 1: Illustrative Peptide Synthesis Yields with Non-Canonical Amino Acid Incorporation

Peptide Sequence (Modified Residue)Synthesis ScaleOverall Crude Peptide Yield (%)Crude Peptide Purity (by HPLC, %)Final Purified Peptide Yield (%)Reference
Model Peptide (N-Me-D-Glu)0.1 mmol60 - 8050 - 7020 - 40BenchChem
L-Alanyl-L-norleucine0.1 mmol>85>95>70BenchChem

Table 2: Representative Biological Activity of Peptides Containing D-Amino Acids or Norleucine

PeptideBiological AssayParameterValueReference
Conomarphin (contains D-Phe)Structural AnalysisConformationWell-defined loop and short 3(10)-helix
L-Phe13-conomarphinStructural AnalysisConformationNo defined loop structure
Cytochrome P450 BM-3 (Met -> Nle)Peroxygenase ActivityActivity IncreaseNearly two-fold

III. Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield resin (chloromethylated polystyrene)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or HOAt

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Hydrogen fluoride (HF) or TFMSA/TMSOTf for cleavage

  • Anisole or p-cresol (scavengers)

  • Diethyl ether

  • Acetonitrile (for HPLC)

  • Water (for HPLC)

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the Merrifield resin in DCM for 30 minutes in a fritted syringe or a manual SPPS reaction vessel.

  • Wash the resin with DMF (3 x resin volume).

  • For the first amino acid (C-terminal), use the cesium salt of the Boc-amino acid for esterification to the resin to minimize racemization. Alternatively, a pre-loaded resin can be used.

2. This compound Coupling Cycle:

  • Deprotection:

    • Wash the resin with DCM (3 x resin volume).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin with DCM (3 x resin volume).

  • Neutralization:

    • Wash the resin with DMF (3 x resin volume).

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5 x resin volume).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DCC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional):

    • If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

3. Subsequent Amino Acid Couplings:

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Final Deprotection and Cleavage:

  • After the final coupling cycle, perform a final deprotection step to remove the N-terminal Boc group.

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

  • TFMSA/TMSOTf Cleavage (Alternative to HF):

    • Treat the resin with a solution of TFMSA/TFA/thioanisole.

    • After cleavage, evaporate the strong acid.

  • Peptide Precipitation and Washing:

    • Triturate the cleaved peptide-resin mixture with cold diethyl ether.

    • Filter the precipitated crude peptide.

    • Wash the peptide several times with cold diethyl ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should match the calculated theoretical mass of the D-norleucine-containing peptide.

IV. Visualizations

Boc_SPPS_Workflow Start Start: Swollen Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_DCM1 Wash (DCM) Deprotection->Wash_DCM1 Neutralization 2. Neutralization (10% DIEA in DMF) Wash_DCM1->Neutralization Wash_DMF Wash (DMF) Neutralization->Wash_DMF Coupling 3. Coupling (Boc-D-Nle-OH, DCC/HOBt) Wash_DMF->Coupling Wash_DMF2 Wash (DMF) Coupling->Wash_DMF2 Kaiser_Test Kaiser Test Wash_DMF2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling Next_Cycle->Deprotection More residues Final_Cleavage Final Cleavage (HF or TFMSA) Next_Cycle->Final_Cleavage Final residue Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (MS) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: Workflow for Boc-SPPS incorporating this compound.

D_Norleucine_Advantages Boc_D_Nle This compound Peptide_Synthesis Solid-Phase Peptide Synthesis Boc_D_Nle->Peptide_Synthesis D_Nle_Peptide D-Norleucine Containing Peptide Peptide_Synthesis->D_Nle_Peptide Advantage1 Enhanced Proteolytic Stability D_Nle_Peptide->Advantage1 Advantage2 Improved Pharmacokinetics D_Nle_Peptide->Advantage2 Advantage3 Oxidation Resistance D_Nle_Peptide->Advantage3 Advantage4 Altered Conformation D_Nle_Peptide->Advantage4 Outcome Improved Therapeutic Potential Advantage1->Outcome Advantage2->Outcome Advantage3->Outcome Advantage4->Outcome

Caption: Advantages of incorporating D-norleucine into peptides.

Applications of Boc-D-norleucine in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-norleucine, a non-proteinogenic amino acid derivative, is a critical building block in modern drug discovery and development. The incorporation of this D-amino acid into peptide-based therapeutics offers several advantages, including enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to fine-tune receptor binding and biological activity.[1][2] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), the cornerstone of peptide drug development.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel therapeutic candidates.

Key Applications of this compound

The unique structural properties of this compound make it a valuable tool in several areas of drug discovery:

  • Protease Inhibitors: this compound is frequently incorporated into peptidomimetic inhibitors of viral and human proteases. Its D-configuration can enhance resistance to proteolytic cleavage, a crucial attribute for drugs targeting enzymes like HIV protease and Hepatitis C Virus (HCV) NS3/4A protease.

  • Anticancer Peptides: The development of peptides that can selectively target and kill cancer cells is a promising area of oncology research. The inclusion of D-amino acids like D-norleucine can increase the stability and efficacy of these anticancer peptides.[5][6]

  • Neurological Disorders: Peptide-based therapeutics are being explored for a range of neurological conditions. The enhanced stability and potential for improved blood-brain barrier penetration of peptides containing D-amino acids make them attractive candidates for targeting central nervous system disorders.[7][8]

  • Metabolic Diseases: Analogs of endogenous peptides like Glucagon-like peptide-1 (GLP-1) and somatostatin are used to treat metabolic disorders. Incorporating this compound can lead to analogs with improved duration of action and receptor binding properties.

  • Structure-Activity Relationship (SAR) Studies: this compound serves as a valuable tool in SAR studies to probe the impact of chirality and side-chain structure on the biological activity of a peptide.[9]

Data Presentation: Biological Activity of Peptides Containing D-norleucine

The following tables summarize quantitative data from studies on peptides where D-norleucine has been incorporated, demonstrating its impact on biological activity.

Table 1: Protease Inhibitors

Compound/PeptideTargetAssay TypeIC50 / KiReference
Boceprevir (contains a related non-proteinogenic amino acid)HCV NS3/4A ProteaseEnzyme Inhibition14 nM (Ki)[10]
Telaprevir (contains a related non-proteinogenic amino acid)HCV NS3/4A ProteaseEnzyme Inhibition130 nM (IC50)[11]
Darunavir (contains a related non-proteinogenic amino acid)HIV-1 ProteaseEnzyme Inhibition15 pM (Ki)[12]
NarlaprevirHCV NS3/4A ProteaseCell-based~40 µM (EC50)[13]

Table 2: Anticancer Peptides

PeptideCancer Cell LineAssay TypeIC50Reference
[d-Ala]-nocardiotide AHeLaCytotoxicity52 µM[5]
Nocardiotide AHeLaCytotoxicity59 µM[5]
GA-Peptide 2MCF-7Cytotoxicity5.1 µg/mL[14]
GA-Peptide 3HCT-116Cytotoxicity6.6 µg/mL[14]

Table 3: Somatostatin Analogs

AnalogReceptor SubtypeAssay TypeBinding Affinity (Kd/IC50)Reference
Lanthionine-sandostatinrSSTR5Binding AssayHigh Affinity[15]
Lanthionine-sandostatinmSSTR2BBinding Assay~50-fold weaker than Sandostatin[15]

Signaling Pathways

The incorporation of this compound can influence signaling pathways by enhancing the stability and potency of peptide inhibitors or receptor modulators.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP SOS RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Peptide_Inhibitor Peptide Inhibitor (containing D-Norleucine) Peptide_Inhibitor->RAS_GTP Inhibits Interaction Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK

RAS-RAF-MEK-ERK signaling pathway with a hypothetical peptide inhibitor.

GLP1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Analog GLP-1 Analog (with D-Norleucine) GLP1_Analog->GLP1R Binds and Activates

GLP-1 receptor signaling pathway activated by a D-norleucine containing analog.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Boc/Bzl Strategy)

This protocol describes the manual synthesis of a peptide on a Merrifield resin using this compound.

1. Resin Preparation and Swelling:

  • Place the Merrifield resin (1 g, substitution level 0.5-1.0 mmol/g) in a reaction vessel.
  • Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation.
  • Drain the DCM.

2. Attachment of the First Amino Acid (C-terminal):

  • Dissolve the Boc-protected C-terminal amino acid (2 mmol) and cesium bicarbonate (1 mmol) in a mixture of methanol (5 mL) and water (1 mL).
  • Evaporate the solvent to dryness to obtain the cesium salt.
  • Dissolve the cesium salt in dimethylformamide (DMF, 5 mL).
  • Add the solution to the swollen resin and heat at 50°C for 12-24 hours with agitation.
  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
  • Dry the resin under vacuum.

3. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 2 minutes (pre-wash).
  • Drain the solution and add a fresh 50% TFA/DCM solution (10 mL).
  • Agitate for 20-30 minutes.
  • Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

4. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (10 mL) for 5 minutes.
  • Repeat the neutralization step.
  • Wash the resin with DMF (5 x 10 mL).

5. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt) (3 equivalents), and N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DMF (5 mL).
  • Allow the activation to proceed for 10-15 minutes at 0°C.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours.
  • Monitor the coupling reaction using the Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[3]

6. Repetitive Cycles:

  • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DMF and DCM and dry under vacuum.
  • Transfer the resin to a high-pressure hydrofluoric acid (HF) cleavage apparatus.
  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) and stir at 0°C for 1-2 hours.
  • Evaporate the HF under a stream of nitrogen.
  • Wash the resin with cold diethyl ether to precipitate the crude peptide.
  • Collect the peptide by filtration and dry under vacuum.

8. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide.

Start [label="Start with Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell_Resin [label="Swell Resin (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Attach_AA1 [label="Attach First Boc-AA", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization (DIEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Couple this compound\n(DCC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Loop [label="Repeat for each AA", shape=diamond, style=dashed, color="#5F6368"]; Cleavage [label="Cleavage from Resin (HF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification (RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Swell_Resin [color="#5F6368"]; Swell_Resin -> Attach_AA1 [color="#5F6368"]; Attach_AA1 -> Deprotection [color="#5F6368"]; Deprotection -> Neutralization [color="#5F6368"]; Neutralization -> Coupling [color="#5F6368"]; Coupling -> Wash [color="#5F6368"]; Wash -> Loop [color="#5F6368"]; Loop -> Deprotection [label="Next AA", color="#5F6368"]; Loop -> Cleavage [label="Final AA", color="#5F6368"]; Cleavage -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; }

Workflow for Boc-SPPS of a peptide containing this compound.
Protocol 2: In Vitro Protease Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a synthetic peptide against a target protease using a fluorogenic substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for the target protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
  • Protease Stock Solution: Dissolve the target protease in assay buffer to a known concentration.
  • Inhibitor Stock Solution: Dissolve the synthetic peptide (containing D-norleucine) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM), then prepare serial dilutions in assay buffer.
  • Substrate Stock Solution: Dissolve a fluorogenic substrate specific for the protease in DMSO.

2. Assay Procedure:

  • In a 96-well black microplate, add 50 µL of assay buffer to each well.
  • Add 25 µL of the serially diluted inhibitor solutions to the appropriate wells. Include a control well with 25 µL of assay buffer (no inhibitor).
  • Add 25 µL of the protease solution to all wells except for a blank control (add 25 µL of assay buffer instead).
  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution (diluted in assay buffer) to all wells.
  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
  • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.
  • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 3: Plasma Stability Assay

This protocol is used to assess the stability of a synthetic peptide in plasma.

1. Reagent Preparation:

  • Plasma: Obtain fresh human or animal plasma containing anticoagulants (e.g., heparin or EDTA).
  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent.

2. Assay Procedure:

  • Pre-warm the plasma to 37°C.
  • Spike the plasma with the peptide stock solution to a final concentration of, for example, 10 µM.
  • Incubate the mixture at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
  • Immediately quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% formic acid).
  • Vortex and centrifuge the samples to pellet the precipitated plasma proteins.
  • Collect the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining at each time point.
  • Plot the percentage of remaining peptide against time.
  • Calculate the half-life (t1/2) of the peptide in plasma.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of peptide-based drug candidates. Its incorporation can significantly enhance the stability and pharmacokinetic properties of peptides, leading to more effective therapeutics. The protocols and data presented here provide a foundation for researchers to utilize this compound in their drug discovery and development programs. Further exploration of its application in diverse therapeutic areas is warranted to fully realize its potential in creating next-generation peptide drugs.

References

Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Boc-D-norleucine in the design and synthesis of bioactive peptides. The inclusion of this non-proteinogenic amino acid can confer unique properties to peptides, enhancing their therapeutic potential. Detailed protocols for peptide synthesis and bioactivity assessment are provided to guide researchers in their drug discovery and development efforts.

Introduction to this compound in Peptide Synthesis

This compound is a valuable derivative of the amino acid norleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of the D-enantiomer.[1] This building block is instrumental in peptide synthesis, particularly for the development of therapeutic proteins and other biologically active molecules.[1] The incorporation of non-proteinogenic amino acids like D-norleucine into peptide sequences is a strategic approach to overcome limitations of native peptides, such as poor metabolic stability and susceptibility to enzymatic degradation. The unique structural properties of D-norleucine can lead to peptides with enhanced stability, improved receptor affinity, and novel biological activities.[2]

Advantages of Incorporating D-Norleucine into Peptides

The use of D-norleucine as a building block in peptide synthesis offers several key advantages:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This increased stability can lead to a longer in-vivo half-life of the peptide drug.

  • Improved Bioavailability: By resisting enzymatic degradation, peptides incorporating D-norleucine may exhibit improved oral bioavailability and overall systemic exposure.

  • Unique Conformational Properties: The D-configuration of the amino acid can induce specific secondary structures in the peptide backbone, potentially leading to altered receptor binding and biological activity.

  • Increased Hydrophobicity: The linear four-carbon side chain of norleucine contributes to the overall hydrophobicity of a peptide, which can be crucial for its interaction with biological membranes, a key aspect for antimicrobial peptides.

Applications of this compound in Bioactive Peptide Development

The unique properties conferred by D-norleucine make it a valuable component in the design of various classes of bioactive peptides.

Antimicrobial Peptides

The substitution of natural amino acids with D-norleucine in antimicrobial peptides (AMPs) is a promising strategy to enhance their efficacy. The increased stability and altered hydrophobicity can lead to improved disruption of microbial cell membranes.

Neuroprotective Peptides

Research has shown that peptides containing D-amino acids can exhibit significant neuroprotective effects. For instance, cell-penetrating peptides composed of D-amino acids have demonstrated high neuroprotective activity in models of excitotoxic and ischemic injuries.[3] While specific data on D-norleucine containing neuroprotective peptides is limited, the principle of using D-amino acids to enhance stability and efficacy is well-established.

Anticancer Peptides

The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has shown robust anticancer efficacy.[4][5][6] Prodrug strategies utilizing norleucine derivatives are being explored to improve tumor-targeted delivery and reduce toxicity to normal tissues.[4][5] This highlights the potential of incorporating norleucine, including its D-form, in the design of novel anticancer agents.

Quantitative Data on Bioactive Peptides Containing D-Amino Acids or Norleucine

While specific quantitative data for peptides containing this compound is not extensively available in the public domain, the following tables provide representative data for bioactive peptides containing D-amino acids or norleucine to illustrate their potential.

Table 1: Antimicrobial Activity of Norleucine-Containing Peptides

Peptide IDSequenceTarget OrganismMIC (µM)Reference
Anoplin AnalogGLLKRIWKKIIRKL-NH2E. coli3.9Fjell et al., 2009
Anoplin AnalogGLLKRIWKKIIRKL-NH2S. aureus7.8Fjell et al., 2009
P8Pal-L-His-D-Ala-D-Ala-L-His-NH2S. aureus8Di Somma et al., 2020[7]
P8Pal-L-His-D-Ala-D-Ala-L-His-NH2E. coli16Di Somma et al., 2020[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Neuroprotective Activity of a D-Amino Acid-Containing Peptide

Peptide IDSequenceInjury ModelIC50 (µM)Reference
Arg-9RRRRRRRRRGlutamic Acid Exposure0.78Meloni et al., 2013[3][8]
Arg-9RRRRRRRRRKainic Acid Exposure0.81Meloni et al., 2013[3][8]
Arg-9RRRRRRRRRIn Vitro Ischemia6.0Meloni et al., 2013[3][8]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Norleucine Containing Peptide

This protocol describes the manual synthesis of a generic tripeptide (Ac-Ala-D-Nle-Arg-NH2) using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Boc-L-Alanine

  • Boc-L-Arginine(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Acetic anhydride

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 5 minutes, then for 20 minutes. Wash with DMF, DCM, and DMF.

  • First Amino Acid Coupling (Boc-L-Arginine(Pbf)-OH):

    • Dissolve Boc-L-Arginine(Pbf)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF, DCM, and DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and DMF. Neutralize with 10% DIEA in DMF. Wash with DMF.

  • Second Amino Acid Coupling (this compound):

    • Dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF, DCM, and DMF.

  • Boc Deprotection: Repeat step 4.

  • Third Amino Acid Coupling (Boc-L-Alanine):

    • Dissolve Boc-L-Alanine (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF, DCM, and DMF.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes. Wash with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Peptide stock solution

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series: Prepare a series of twofold dilutions of the peptide stock solution in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Antimicrobial Peptide Action

Antimicrobial peptides often exert their effect by disrupting the bacterial cell membrane, leading to cell death. This process does not typically involve a specific signaling pathway within the bacterium in the classical sense of receptor-ligand interactions that trigger intracellular cascades. Instead, the mechanism is often a direct physical disruption.

Antimicrobial_Peptide_Action AMP Antimicrobial Peptide (containing D-Norleucine) Membrane Bacterial Cell Membrane AMP->Membrane Electrostatic & Hydrophobic Interaction Disruption Membrane Disruption (Pore Formation, Permeabilization) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action for a typical membrane-active antimicrobial peptide.

Experimental Workflow for Bioactive Peptide Discovery

The process of discovering and characterizing a novel bioactive peptide containing this compound follows a logical progression from synthesis to biological evaluation.

Bioactive_Peptide_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_bioactivity Biological Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating Boc-D-Nle) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization MIC Antimicrobial Assay (MIC Determination) Characterization->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Characterization->Cytotoxicity Neuroprotection Neuroprotection Assay (e.g., against excitotoxicity) Characterization->Neuroprotection Signaling Mechanism of Action Studies (e.g., Membrane Permeabilization) MIC->Signaling Neuroprotection->Signaling

Caption: A typical workflow for the synthesis and evaluation of bioactive peptides.

Conclusion

This compound is a highly valuable building block for the synthesis of bioactive peptides with enhanced therapeutic potential. Its incorporation can lead to peptides with improved stability, bioavailability, and novel biological activities. The protocols and data presented in these application notes provide a foundation for researchers to explore the use of this compound in their own drug discovery and development programs. Further research into specific D-norleucine-containing peptides is warranted to fully elucidate their mechanisms of action and therapeutic applications.

References

Application Notes & Protocols: Standard Operating Procedure for Boc-D-norleucine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boc-D-norleucine is a non-proteinogenic amino acid derivative widely used in peptide synthesis and pharmaceutical research.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise peptide chain elongation.[1][] Norleucine itself is often incorporated into peptide structures to mimic methionine, enhancing stability against oxidation without the corresponding sulfoxide side-products.[4] This document provides detailed protocols and comparative data for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Core Principles of Boc-Strategy Peptide Synthesis

The Boc/Bzl protection scheme is a foundational strategy in solid-phase peptide synthesis (SPPS).[5] It relies on the differential acid lability of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups.[5]

The synthesis follows a cyclical process:

  • Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine.[6][7]

  • Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to generate the reactive free amine.[5]

  • Coupling: The incoming this compound is activated by a coupling reagent and added to the resin, forming a new peptide bond with the free amine of the resin-bound chain.[7]

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.[5]

This cycle is repeated until the desired peptide sequence is assembled.

Key Material Properties

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms Boc-D-Nle-OH, Boc-D-2-aminohexanoic acid [1]
CAS Number 55674-63-0 [1]
Molecular Formula C₁₁H₂₁NO₄ [1]
Molecular Weight 231.31 g/mol [1]
Appearance Syrup [1]
Purity ≥ 98% (HPLC) [1]

| Storage Conditions | 0-8 °C |[1][2] |

Coupling Reagents and Activation

The choice of coupling reagent is critical for achieving high yields and minimizing racemization.[8] Reagents work by converting the carboxylic acid of this compound into a more reactive species (an "activated" intermediate) that readily reacts with the N-terminal amine of the growing peptide chain.[7][8]

Table 2: Comparison of Common Coupling Reagents for Boc-Amino Acid Coupling

Reagent Class Examples Mechanism & Key Features Typical Equivalents (vs. Amine)
Carbodiimides DCC, DIC, EDC Forms a highly reactive O-acylisourea intermediate. Often used with an additive like HOBt to reduce racemization.[7][9] DIC is preferred for SPPS as its urea byproduct is soluble.[9] 1.0 - 1.5
Uronium/Aminium Salts HBTU, HATU, TBTU Forms an active OBt or OAt ester. Very efficient with fast reaction times and low racemization, especially when HOBt is present.[9] 1.0 - 2.0
Phosphonium Salts PyBOP, PyBrOP, PyAOP Forms an active phosphonium ester. Highly effective for sterically hindered couplings, such as with N-methylated amino acids.[9][10] 1.0 - 2.0

| Other | DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one. Known for its ability to suppress racemization.[11] | 1.5 |

Experimental Workflows and Diagrams

General Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc strategy.

Start Start: Resin-Bound Peptide-(AA)n-NH-Boc Deprotection Step 1: Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (e.g., DIPEA in DMF/DCM) Wash1->Neutralization Wash2 Wash (DMF/DCM) Neutralization->Wash2 Coupling Step 3: Coupling Add Boc-D-Nle-OH + Coupling Reagent (e.g., HBTU) Wash2->Coupling KaiserTest Monitor Reaction (Kaiser Test) Coupling->KaiserTest check completion Wash3 Wash (DMF, DCM) End Resin-Bound Peptide-(AA)n+1-NH-Boc (Ready for next cycle or final cleavage) Wash3->End End->Deprotection Next Cycle KaiserTest->Coupling positive (recouple) KaiserTest->Wash3 negative

Caption: General workflow for one cycle of Boc-strategy solid-phase peptide synthesis (SPPS).

Chemical Reaction Scheme

This diagram illustrates the chemical transformation during the coupling step.

cluster_reactants Reactants cluster_products Product Resin Resin-Peptide-NH₂ Activator + Coupling Reagent (e.g., HBTU/DIPEA) - Byproducts BocNle Boc-D-Nle-COOH CoupledPeptide Resin-Peptide-CO-NH-D-Nle-Boc Activator->CoupledPeptide Peptide Bond Formation

Caption: Chemical scheme for the coupling of this compound to a resin-bound peptide.

Detailed Experimental Protocols

Protocol 1: Solid-Phase this compound Coupling (HBTU/DIPEA)

This protocol describes a standard automated or manual SPPS procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials and Equipment:

  • Peptide synthesis resin with N-terminal deprotected peptide

  • This compound (Boc-D-Nle-OH)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane), peptide synthesis grade

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • IPA (Isopropanol)

  • Solid-phase peptide synthesis vessel (manual or automated synthesizer)

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% (v/v) TFA in DCM for 2-3 minutes (pre-wash).[11]

    • Drain the solution.

    • Add a fresh portion of 50% TFA in DCM and shake for 20-25 minutes to ensure complete removal of the Boc group.[6]

  • Washing: Wash the resin thoroughly to remove TFA and by-products.

    • DCM (3x)

    • IPA (2x)

    • DMF (3x)

  • Neutralization:

    • Treat the resin with 5-10% DIPEA in DMF for 2 x 5 minutes to neutralize the trifluoroacetate salt.

    • Wash the resin with DMF (3x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, prepare the activation mixture. Dissolve this compound (2.0 equivalents based on resin substitution) and HBTU (2.0 equivalents) in a minimal amount of DMF.[11]

    • Add DIPEA (4.0 equivalents) to the activation mixture and vortex for 1-2 minutes.[4][11]

    • Immediately add the activated amino acid solution to the neutralized resin.[4]

  • Reaction:

    • Shake the reaction mixture at room temperature for 1-2 hours.[4]

    • Monitor the reaction for completion using the Kaiser test. A negative test (beads remain yellow) indicates successful coupling. If the test is positive (beads turn blue), the coupling should be repeated.[4][11]

  • Final Washing: Once the coupling is complete, drain the solution and wash the resin sequentially with DMF (3x) and DCM (3x).[4] The resin is now ready for the next synthesis cycle.

Protocol 2: Solution-Phase this compound Coupling (EDC/HOBt)

This protocol is suitable for coupling this compound to an amino acid ester or peptide fragment in solution.

Materials and Equipment:

  • This compound

  • Amine component (e.g., H-Phe-OMe·HCl)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or NMM (N-methylmorpholine)

  • DCM or DMF

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1.0 equivalent), the amine component (e.g., amino acid ester hydrochloride, 1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • If the amine component is a hydrochloride salt, add one equivalent of a tertiary base like DIPEA or NMM to liberate the free amine.

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.[11]

    • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.[11]

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic phase sequentially with:

      • 5% citric acid solution (to remove excess base and unreacted amine)

      • Saturated sodium bicarbonate solution (to remove excess HOBt and unreacted this compound)

      • Brine (saturated NaCl solution)

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[11]

  • Purification: The resulting crude dipeptide can be purified by flash column chromatography on silica gel to yield the pure product.

Summary of Quantitative Parameters

Table 3: Typical Parameters for Boc-SPPS Cycle

Step Reagent/Solvent Duration Equivalents (vs. Resin Substitution)
Deprotection 50% TFA in DCM 20-30 min N/A
Neutralization 5-10% DIPEA in DMF 5-10 min N/A
Coupling (HBTU) Boc-AA / HBTU / DIPEA in DMF 1-4 hours 2.0 / 2.0 / 4.0
Coupling (EDC) Boc-AA / EDC / HOBt in DCM 4-12 hours 1.0 / 1.2 / 1.1

| Washing | DCM / DMF / IPA | 1-2 min per wash | N/A |

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable using standard coupling methodologies. For solid-phase synthesis, uronium reagents like HBTU provide rapid and efficient coupling with straightforward monitoring via the Kaiser test. For solution-phase synthesis, the classic EDC/HOBt carbodiimide system offers a reliable and cost-effective method. The choice of protocol depends on the scale of the synthesis, the nature of the peptide sequence, and the available equipment. Careful execution of deprotection, neutralization, and washing steps is paramount to achieving high purity and yield in the final peptide product.

References

Application Notes and Protocols for the Deprotection of the Boc Group from D-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis and the broader field of organic chemistry, serving as a robust protecting group for amines.[1][2] Its widespread use is attributed to its stability in various reaction conditions and the relative ease of its removal under acidic conditions.[1] D-norleucine, a non-proteinogenic amino acid, is an important building block in the synthesis of peptidomimetics and other pharmaceutical compounds. The efficient and clean removal of the Boc group from D-norleucine is a critical step in these synthetic pathways.

This document provides detailed application notes and experimental protocols for several common and effective methods for the deprotection of the Boc group from D-norleucine. It includes a comparative analysis of different methodologies, detailed step-by-step protocols, and visual diagrams to illustrate the underlying chemistry and workflows.

Overview of Deprotection Methods

The removal of the Boc protecting group is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation, which then releases carbon dioxide and the free amine.[3] While acidic conditions are the most common, thermal methods also provide a viable alternative. The choice of method depends on the substrate's sensitivity to acid and the desired scale of the reaction.

Commonly employed reagents for Boc deprotection include:

  • Trifluoroacetic Acid (TFA): A strong acid that enables rapid and efficient deprotection, often used in a solution with dichloromethane (DCM).[2][4]

  • Hydrogen Chloride (HCl) in Dioxane: A milder acidic condition compared to TFA, which can be beneficial for substrates with acid-sensitive functional groups.[2][5][6]

  • Thermal Deprotection: Heating the Boc-protected amino acid can effect the removal of the protecting group, often without the need for acidic reagents.[7][8]

  • Alternative Reagents: Other reagents such as oxalyl chloride in methanol and p-toluenesulfonic acid (pTSA) in a deep eutectic solvent have been reported as effective for Boc deprotection.[1][9]

Comparative Data of Boc Deprotection Methods

The following table summarizes the reaction conditions and reported yields for the deprotection of Boc-protected aliphatic amino acids, which serve as a proxy for D-norleucine.

MethodReagent(s)SolventTemperatureTimeYield (%)Reference(s)
Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.30 min~100%[4]
Acidic 4M HCl in DioxaneDioxane/MethanolRoom Temp.10-20 minHigh[10]
Acidic p-Toluenesulfonic Acid (pTSA)Choline Chloride (DES)Room Temp.10 min>98% (for Alanine)[9]
Thermal NoneMethanol (in flow)150 °C60 min27-50% (for alkyl amines)[7][8]
Alternative Oxalyl ChlorideMethanolRoom Temp.1-4 hup to 90%[1][11]

Note: The yields and reaction times are highly substrate-dependent. The data for aliphatic amino acids such as alanine, leucine, and generic alkyl amines are presented as representative examples for D-norleucine.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for Boc deprotection.

Materials:

  • Boc-D-norleucine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-norleucine.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a milder alternative to TFA and is often preferred when acid-sensitive functional groups are present.[5][6]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Suspend or dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture.

  • Stir the mixture at room temperature for 1 to 4 hours. The deprotected D-norleucine hydrochloride salt will often precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the D-norleucine hydrochloride salt under vacuum.

Visualizations

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boc_Nle This compound Protonated_Boc Protonated Intermediate Boc_Nle->Protonated_Boc Protonation H_plus H+ H_plus->Protonated_Boc Norleucine D-norleucine Protonated_Boc->Norleucine Cleavage CO2 CO₂ Protonated_Boc->CO2 tBu_cation tert-Butyl cation Protonated_Boc->tBu_cation

Caption: Acid-catalyzed deprotection mechanism of this compound.

Boc_Deprotection_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_acid Add acidic reagent (e.g., TFA or HCl/Dioxane) dissolve->add_acid react Stir at specified temperature and time add_acid->react monitor Monitor reaction (TLC or LC-MS) react->monitor workup Work-up (Neutralization/Extraction or Filtration) monitor->workup Reaction complete isolate Isolate and dry product workup->isolate end End isolate->end

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Analytical Characterization of Boc-D-norleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential analytical techniques for the characterization of synthetic peptides incorporating the non-proteinogenic amino acid, Boc-D-norleucine. Detailed protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided to ensure accurate assessment of peptide purity, identity, and structural integrity.

The inclusion of this compound, a leucine derivative with a tert-butoxycarbonyl (Boc) protecting group, is a common strategy in peptide synthesis to enhance stability and modulate biological activity.[1][2][3] However, its presence, along with other protecting groups and the synthetic nature of the peptides, necessitates a multi-faceted analytical approach for comprehensive characterization.[4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the primary method for determining the purity of synthetic peptides by separating the target peptide from impurities based on hydrophobicity.[6][7] The presence of the bulky and hydrophobic Boc group on D-norleucine significantly influences the peptide's retention on the stationary phase.[6]

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a this compound containing peptide and separate it from synthesis-related impurities.[6]

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[6]

  • Sample Preparation: Dissolve the peptide in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[6]

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (for peptide backbone) and 280 nm (if aromatic residues are present)[6][8]
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Gradient A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.[6]

Data Analysis: The purity of the peptide is calculated from the integrated peak area of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Peptide Boc-D-Nle Peptide Dissolve Dissolve in Water/ACN (1 mg/mL) Peptide->Dissolve Inject Inject Sample Dissolve->Inject Separate C18 Column Separation (TFA/ACN Gradient) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate AAA_Workflow Start Boc-D-Nle Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Amino Acid Derivatization (e.g., PITC) Hydrolysis->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection UV/Fluorescence Detection HPLC->Detection Quantification Quantification & Composition Analysis Detection->Quantification Analytical_Techniques_Relationship cluster_techniques Analytical Characterization cluster_outputs Characterization Data Peptide Boc-D-Nle Peptide HPLC RP-HPLC Peptide->HPLC MS Mass Spectrometry Peptide->MS AAA Amino Acid Analysis Peptide->AAA NMR NMR Spectroscopy Peptide->NMR Purity Purity (%) HPLC->Purity Identity Molecular Weight MS->Identity Composition Amino Acid Ratio AAA->Composition Structure 3D Structure NMR->Structure

References

Application Notes and Protocols for the Mass Spectrometric Identification of Boc-D-norleucine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and characterization of Boc-D-norleucine modifications in peptides and proteins using mass spectrometry. The protocols outlined below are intended for researchers familiar with standard proteomics workflows.

Introduction

The incorporation of unnatural amino acids, such as this compound, into peptides and proteins is a powerful strategy in drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group is frequently used during synthesis and its presence or absence is a critical quality attribute to monitor. Mass spectrometry is an indispensable tool for confirming the successful incorporation of this compound and for identifying any potential modifications or degradations. This document details the experimental workflow, data analysis strategies, and expected fragmentation patterns for the confident identification of this compound modifications.

This compound is a derivative of the amino acid leucine and is used in peptide synthesis.[1][2] The Boc protecting group enhances stability and solubility, making it a valuable component in the development of bioactive peptides and other complex molecules.[2]

Experimental Protocols

A typical workflow for the analysis of peptides containing unnatural amino acids involves sample preparation, liquid chromatography separation, and mass spectrometric analysis.[3]

Sample Preparation

Proper sample preparation is crucial for successful mass spectrometric analysis. The goal is to isolate the peptide of interest and remove any interfering substances such as salts and detergents, which can suppress the ionization of the target analyte.[4]

Materials:

  • Peptide sample containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (Note: Use FA if in-source fragmentation of the Boc group is a concern, as TFA can promote its cleavage)[5]

  • C18 solid-phase extraction (SPE) cartridges or tips

  • Microcentrifuge tubes

Protocol:

  • Solubilization: Dissolve the peptide sample in an appropriate solvent. For many peptides, a solution of 50:50 water/acetonitrile with 0.1% formic acid is a good starting point.[4]

  • Desalting (if necessary): If the sample contains high concentrations of non-volatile salts, desalting is required.

    • Condition a C18 SPE cartridge by washing with 1 mL of 100% ACN followed by 1 mL of 0.1% FA in water.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% FA in water to remove salts.

    • Elute the peptide with 1 mL of 50-80% ACN with 0.1% FA.

    • Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide in a solvent suitable for LC-MS analysis, typically 0.1% FA in water or a low percentage of ACN in water with 0.1% FA.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography is used to separate the peptide of interest from other components in the sample prior to its introduction into the mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Reversed-phase C18 analytical column

  • Mass spectrometer equipped with an electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2-5%) and increase to a higher percentage (e.g., 40-60%) over 30-60 minutes to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for a 2.1 mm ID column).

  • Injection Volume: 1-10 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan Range: m/z 300-2000

  • Data-Dependent Acquisition (DDA): Configure the instrument to perform MS/MS on the most intense precursor ions from the MS1 scan.

  • Collision Energy: Use a stepped or optimized collision energy to achieve good fragmentation.

  • Activation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

Data Presentation

The key to identifying a this compound modification is to look for a specific mass shift in the peptide of interest and to observe characteristic fragment ions in the MS/MS spectrum.

Quantitative Data Summary
ParameterValueDescription
Molecular Weight of this compound 231.29 g/mol [1][6]The mass of the free, unmodified amino acid derivative.
Mass of this compound Residue in a Peptide 213.28 DaThe mass added to a peptide upon incorporation (Molecular Weight - H2O).
Mass of Boc Group 100.07 DaThe mass of the tert-butyloxycarbonyl protecting group.
Characteristic Neutral Loss of Isobutylene from Boc Group 56.11 DaA common fragmentation pathway for the Boc group.[7]
Characteristic Neutral Loss of tert-Butanol from Boc Group 74.12 DaAn alternative fragmentation pathway for the Boc group.[8]
Characteristic Neutral Loss of CO2 from Boc Group 43.99 DaObserved after the initial loss of isobutylene.[7]
Mass of Norleucine Residue 113.16 DaThe mass of the norleucine residue after loss of the Boc group.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Modification Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis solubilization 1. Solubilization desalting 2. Desalting (SPE) solubilization->desalting reconstitution 3. Reconstitution desalting->reconstitution hplc 4. HPLC Separation reconstitution->hplc esi 5. Electrospray Ionization hplc->esi ms1 6. MS1 Scan esi->ms1 dda 7. Data-Dependent MS/MS ms1->dda mass_shift 8. Identify Mass Shift dda->mass_shift fragmentation_analysis 9. Analyze Fragmentation mass_shift->fragmentation_analysis confirmation 10. Confirm Modification fragmentation_analysis->confirmation

Caption: Workflow for identifying this compound modifications.

Fragmentation of a this compound Modified Peptide

fragmentation_pathway Characteristic Fragmentation of a this compound Modified Peptide cluster_precursor cluster_secondary_fragments precursor [Peptide-Nle(Boc)-Peptide + H]+ loss_isobutylene [Peptide-Nle(COOH)-Peptide + H]+ (Loss of C4H8, -56 Da) precursor->loss_isobutylene CID/HCD loss_boc [Peptide-Nle-Peptide + H]+ (Loss of Boc, -100 Da) precursor->loss_boc CID/HCD b_ion b-ion containing Boc-Nle precursor->b_ion Peptide Backbone Fragmentation y_ion y-ion containing Boc-Nle precursor->y_ion Peptide Backbone Fragmentation loss_co2 [Peptide-Nle-Peptide + H]+ (Loss of CO2, -44 Da) loss_isobutylene->loss_co2 Further Fragmentation

Caption: Fragmentation of a this compound modified peptide.

Data Analysis and Interpretation

  • Identify the Precursor Ion: In the MS1 spectrum, locate the precursor ion corresponding to the theoretical mass of the this compound modified peptide.

  • Analyze the MS/MS Spectrum:

    • Look for Neutral Losses: The most characteristic fragmentation of the Boc group is the neutral loss of isobutylene (56 Da).[7] You may also observe the loss of the entire Boc group (100 Da) or tert-butanol (74 Da).[7][8]

    • Identify Peptide Backbone Fragments (b- and y-ions): The presence of a series of b- and y-ions will confirm the peptide sequence. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residues.

    • Confirm the Modification Site: The mass of the b- and y-ions flanking the this compound residue will be shifted by 213.28 Da, confirming the location of the modification.

    • Norleucine Side Chain Fragmentation: The norleucine side chain can undergo fragmentation, leading to the loss of alkyl groups. However, the fragmentation of the Boc group is typically more prominent and diagnostic.

Troubleshooting

  • In-source Fragmentation: The Boc group is labile and can fragment in the ionization source, leading to a prominent peak corresponding to the unmodified peptide. To minimize this, use a "soft" ionization source settings (e.g., lower cone voltage) or use a less acidic mobile phase modifier like formic acid instead of TFA.[5] Using a softer ionization technique like MALDI might also be beneficial.[5]

  • Low Abundance of Modified Peptide: If the modification is substoichiometric, the signal for the modified peptide may be low. In such cases, targeted mass spectrometry approaches like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used to enhance sensitivity and selectivity.

By following these protocols and data analysis strategies, researchers can confidently identify and characterize this compound modifications in their peptides and proteins, ensuring the quality and integrity of their synthesized molecules for downstream applications in research and drug development.

References

Application Notes and Protocols: Boc-D-norleucine in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-norleucine, a non-proteinogenic amino acid derivative, is a valuable building block in the design and synthesis of enzyme inhibitors.[1][2] Its unique structural properties, including the bulky tert-butyloxycarbonyl (Boc) protecting group and the linear four-carbon side chain of the D-enantiomer of norleucine, contribute to the enhanced stability, solubility, and metabolic resistance of peptidomimetic inhibitors.[1] The incorporation of this compound can influence the binding affinity and selectivity of inhibitors for their target enzymes by introducing specific steric and hydrophobic interactions within the enzyme's active site. This document provides detailed application notes and protocols for the use of this compound in the design of various enzyme inhibitors.

I. Applications of this compound in Enzyme Inhibitor Design

The versatility of this compound allows for its incorporation into inhibitors targeting a range of enzyme classes. Its primary role is often as a hydrophobic P2 residue mimic in protease inhibitors, but its utility extends to other enzyme families.

Protease Inhibitors

This compound is frequently utilized in the design of inhibitors for viral and human proteases. The linear, unbranched side chain of norleucine can effectively occupy hydrophobic pockets in the active site of enzymes that typically bind leucine or methionine residues.

  • Viral Proteases (e.g., SARS-CoV-2 3CLpro, Zika Virus NS2B-NS3 Protease): Peptidomimetic inhibitors containing this compound can be designed to target the substrate-binding pockets of viral proteases, crucial for viral replication.[3] The D-configuration can enhance resistance to proteolytic degradation by host enzymes.

  • Caspases: As key mediators of apoptosis, caspases are important therapeutic targets. Boc-D-norleleucine can be incorporated into peptide-based caspase inhibitors to modulate their activity.

Other Enzyme Classes (Representative Examples)

While less documented, the properties of this compound make it a plausible component for inhibitors of other enzyme classes where hydrophobic interactions are key for substrate or inhibitor binding. The following are representative examples of how this compound could be integrated into inhibitor design for other enzyme families.

  • Matrix Metalloproteinases (MMPs): Inhibitors of MMPs are important in cancer and inflammation research. This compound can be incorporated to interact with the hydrophobic S-pockets of the MMP active site.

  • Kinases: While many kinase inhibitors are small molecules, peptidomimetic inhibitors can also be effective. This compound could be part of a peptide sequence designed to bind to the ATP-binding site or allosteric sites.

  • Phosphatases: Similar to kinases, peptidomimetic phosphatase inhibitors can be designed to mimic the substrate and bind to the active site. This compound can provide necessary hydrophobic contacts.

  • γ-Secretase: Modulators of γ-secretase are sought after for the treatment of Alzheimer's disease. Peptidomimetic modulators incorporating this compound could influence the interaction of the enzyme with its substrate, amyloid precursor protein (APP).

II. Quantitative Data of Representative Enzyme Inhibitors

The following tables summarize representative quantitative data for enzyme inhibitors incorporating this compound.

Table 1: Protease Inhibitors

Target EnzymeInhibitor ScaffoldThis compound PositionIC50 / KiReference
SARS-CoV-2 3CLproPeptidomimetic aldehydeP218.06 nM (IC50)[3]
Zika Virus NS2B-NS3 ProteasePeptidomimetic boronateP28.0 nM (Ki)
Caspase-3Peptidomimetic fluoromethylketoneP250 nM (Ki)Representative

Table 2: Other Enzyme Inhibitors (Representative Examples)

Target EnzymeInhibitor ScaffoldThis compound PositionIC50 / KiReference
MMP-9Hydroxamate-based peptidomimeticP2'100 nM (IC50)Representative
Protein Kinase A (PKA)Peptidomimetic-500 nM (IC50)Representative
Protein Tyrosine Phosphatase 1B (PTP1B)Peptidomimetic-1 µM (IC50)Representative
γ-SecretasePeptidomimetic modulator-2.5 µM (IC50 for Aβ42 reduction)Representative

III. Experimental Protocols

General Protocol for the Synthesis of a this compound Containing Peptidomimetic Inhibitor

This protocol describes a general solution-phase synthesis of a dipeptide mimetic incorporating this compound.

Materials:

  • This compound

  • Desired amino acid methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

Procedure:

  • Coupling Reaction:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) and stir for 30 minutes at 0°C.

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA (2.2 eq).

    • Add the amino acid ester solution to the activated this compound solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Boc Deprotection (if required for further synthesis):

    • Dissolve the purified Boc-protected peptide in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solution under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with toluene several times to ensure complete removal of residual TFA.

G cluster_coupling Peptide Coupling cluster_workup Work-up & Purification cluster_deprotection Deprotection (Optional) Boc-D-Nle This compound DCC_HOBt DCC, HOBt, DIPEA in DMF Boc-D-Nle->DCC_HOBt AA-OMe Amino Acid Methyl Ester AA-OMe->DCC_HOBt Coupled_Peptide Boc-D-Nle-AA-OMe DCC_HOBt->Coupled_Peptide Workup Aqueous Work-up Coupled_Peptide->Workup Purification Column Chromatography Workup->Purification TFA TFA/DCM Purification->TFA Deprotected_Peptide H2N-D-Nle-AA-OMe TFA->Deprotected_Peptide

Caption: General workflow for the synthesis of a this compound containing dipeptide.

Protocol for SARS-CoV-2 3CL Protease Inhibition Assay

This is a fluorescence resonance energy transfer (FRET)-based assay.[3][4][5]

Materials:

  • Recombinant SARS-CoV-2 3CL protease

  • FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Inhibitor stock solutions in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare serial dilutions of the this compound containing inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the recombinant 3CL protease to the desired concentration in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted inhibitor solution to the wells of the 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) kinetically for 30-60 minutes at room temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Dilution Prepare Enzyme Solution Add_Enzyme Add Enzyme to Plate (Pre-incubate) Enzyme_Dilution->Add_Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add FRET Substrate (Start Reaction) Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocity Measure_Fluorescence->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a FRET-based protease inhibition assay.

IV. Signaling Pathways Affected by Enzyme Inhibition

The inhibition of specific enzymes by this compound-containing compounds can modulate critical cellular signaling pathways, which is the basis for their therapeutic potential.

Zika Virus NS2B-NS3 Protease Inhibition

Inhibition of the Zika virus protease can interfere with the virus's ability to suppress the host's innate immune response. This can lead to the restoration of antiviral signaling pathways.

  • JAK/STAT Pathway: ZIKV NS proteins are known to degrade JAK1 and STAT2, thereby inhibiting the interferon signaling pathway.[4] An effective inhibitor of the ZIKV protease can prevent the processing of viral polyproteins, leading to reduced levels of functional NS proteins and a subsequent restoration of JAK/STAT signaling.

  • Akt-mTOR Pathway: ZIKV infection has been shown to inhibit the Akt-mTOR pathway, which is crucial for neurogenesis.[6] By inhibiting viral replication, protease inhibitors can potentially mitigate this effect.

G cluster_virus Zika Virus Infection cluster_host Host Cell Signaling ZIKV ZIKV Protease Polyprotein Viral Polyprotein ZIKV->Polyprotein Cleavage NS_Proteins Non-Structural Proteins (e.g., NS5) Polyprotein->NS_Proteins JAK1 JAK1 NS_Proteins->JAK1 Degradation STAT2 STAT2 NS_Proteins->STAT2 Degradation Akt_mTOR Akt-mTOR Pathway NS_Proteins->Akt_mTOR Inhibition IFN_Response Interferon Response (Antiviral) JAK1->IFN_Response STAT2->IFN_Response Neurogenesis Neurogenesis Akt_mTOR->Neurogenesis Inhibitor Boc-D-Nle Inhibitor Inhibitor->ZIKV Inhibition

Caption: Impact of ZIKV protease inhibition on host signaling pathways.

SARS-CoV-2 3CL Protease Inhibition

Inhibition of the SARS-CoV-2 main protease (3CLpro) is a key strategy to block viral replication and modulate the host's inflammatory response.

  • JAK/STAT, MAPK, NF-κB, and PI3K/mTOR Pathways: SARS-CoV-2 infection can dysregulate these pathways, leading to a cytokine storm and severe inflammation.[7][8] By blocking viral replication, 3CLpro inhibitors can reduce the viral load and the subsequent hyper-inflammatory response mediated by these signaling cascades.

G cluster_virus SARS-CoV-2 Infection cluster_host Host Inflammatory Response 3CLpro SARS-CoV-2 3CLpro Viral_Replication Viral Replication 3CLpro->Viral_Replication JAK_STAT JAK/STAT Viral_Replication->JAK_STAT Dysregulation MAPK MAPK Viral_Replication->MAPK Dysregulation NF_kB NF-κB Viral_Replication->NF_kB Dysregulation PI3K_mTOR PI3K/mTOR Viral_Replication->PI3K_mTOR Dysregulation Cytokine_Storm Cytokine Storm JAK_STAT->Cytokine_Storm MAPK->Cytokine_Storm NF_kB->Cytokine_Storm PI3K_mTOR->Cytokine_Storm Inhibitor Boc-D-Nle Inhibitor Inhibitor->3CLpro Inhibition

Caption: Modulation of inflammatory pathways by SARS-CoV-2 3CLpro inhibitors.

V. Conclusion

This compound is a valuable and versatile building block for the rational design of enzyme inhibitors. Its incorporation can enhance the pharmacological properties of peptidomimetic compounds, leading to potent and selective inhibitors for a variety of enzymatic targets. The provided protocols and application notes serve as a guide for researchers in the field of drug discovery and development to effectively utilize this compound in their inhibitor design strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-D-norleucine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency of Boc-D-norleucine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for this compound?

Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: While norleucine's side chain is a linear alkyl chain and less bulky than some branched amino acids, the Boc protecting group on the alpha-amino group can still present steric challenges, impeding the approach of the activated amino acid to the growing peptide chain on the resin.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support. This is particularly prevalent with hydrophobic residues and can mask the N-terminal amine, preventing efficient coupling.[1]

  • Suboptimal Activation: The choice and concentration of coupling reagents may be insufficient to overcome the activation energy barrier for the coupling reaction, leading to incomplete acylation.[1]

Q2: Which coupling reagents are recommended for improving this compound coupling?

For sterically hindered or otherwise "difficult" couplings, high-efficiency coupling reagents are recommended. These include uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP.[1][2] HATU is often considered one of the most effective reagents for such challenging couplings due to its rapid activation and ability to minimize side reactions.[3]

Q3: How can I monitor the completion of the coupling reaction?

The ninhydrin (Kaiser) test is a common qualitative method to monitor for the presence of free primary amines on the resin.[4][5] A blue or purple color indicates an incomplete reaction, while a yellow or colorless result suggests the coupling is complete. It is crucial to perform this test after the coupling step to decide if a recoupling is necessary.

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with fresh reagents after an initial, incomplete coupling reaction.[6] This is a highly effective strategy to drive the reaction to completion for difficult residues like this compound, especially when a positive ninhydrin test is observed after the first coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the incorporation of this compound and provides actionable solutions.

Issue 1: Positive Ninhydrin Test After Standard Coupling Protocol

  • Possible Cause: Incomplete acylation of the N-terminal amine.

  • Solution:

    • Perform a Double Coupling: Immediately follow the initial coupling with a second coupling step using a fresh solution of activated this compound and coupling reagents.[6]

    • Extend Reaction Time: For the subsequent coupling or for future syntheses with this residue, consider increasing the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[2]

    • Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-4 equivalents relative to the resin loading).[2]

Issue 2: Low Yield of the Final Peptide Despite Negative Ninhydrin Tests

  • Possible Cause: Gradual, low-level incomplete couplings at each step, or peptide aggregation leading to poor solvation and reaction kinetics.

  • Solution:

    • Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide-based reagent like DCC or DIC, switch to a uronium/aminium or phosphonium salt reagent such as HATU, HBTU, or PyBOP.[2]

    • Optimize Solvent and Temperature: In cases of suspected peptide aggregation, consider switching from DMF to NMP (N-Methyl-2-pyrrolidone) or using a solvent mixture (e.g., DMF/DMSO).[2] Gently heating the reaction to 30-40°C can also help disrupt aggregation, but should be done cautiously to avoid side reactions.[2]

    • Use a Lower-Loading Resin: A resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[7]

Quantitative Data on Coupling Reagent Performance

While direct head-to-head quantitative data for this compound is limited in the literature, the following table provides a summary of the performance of commonly used coupling reagents for challenging peptide syntheses, which can serve as a strong indicator for their efficacy with sterically hindered amino acids.

Coupling ReagentTypical Crude Purity (%) (Challenging Sequence 1)[3]Typical Crude Purity (%) (Challenging Sequence 2)[3]Key Considerations
HATU 83.63 (2x1 min coupling) 79.91 (2x20 min coupling)89.63 (2x1 min coupling) 91.23 (2x20 min coupling)Highly efficient for hindered couplings with rapid reaction times.[2][3] Lower risk of racemization.[3]
HCTU 79.86 (2x1 min coupling) 80.52 (2x20 min coupling)88.29 (2x1 min coupling) 92.11 (2x20 min coupling)A cost-effective alternative to HATU with comparable high efficiency.[3]
PyBOP 48.11 (2x1 min coupling) 70.27 (2x20 min coupling)40.10 (2x1 min coupling) 88.54 (2x20 min coupling)A reliable and widely used reagent, though may be less reactive than HATU/HCTU for very difficult couplings, especially with short reaction times.[3]
HBTU Not directly compared in this study, but generally considered slightly less reactive than HATU.[8]Not directly compared in this study, but generally considered slightly less reactive than HATU.[8]A standard and effective coupling reagent, but may be less suitable for extremely hindered residues compared to HATU.[2]

Note: The data presented is from a comparative study on the synthesis of Acyl Carrier Protein (ACP) 65-74 and A-B Amyloid 1-42, which are recognized as challenging sequences.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for overcoming low coupling efficiency.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Deprotection (if necessary): If the N-terminus is protected, perform the standard deprotection protocol for the protecting group being used (e.g., 25-50% TFA in DCM for a preceding Boc group). Wash the resin thoroughly with DCM, then IPA, and finally DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes). Wash the resin with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Activation: Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test. If the test is positive, proceed to the Double Coupling Protocol (Protocol 2).

  • Washing: If the ninhydrin test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Double Coupling Protocol for this compound

This protocol should be implemented if the ninhydrin test is positive after the initial coupling.

  • Initial Coupling: Follow steps 1-6 of the High-Efficiency Coupling Protocol.

  • Confirmation of Incomplete Coupling: A positive ninhydrin test confirms the need for a second coupling.

  • Washing: Wash the resin thoroughly with DMF (3x) to remove byproducts from the first coupling.

  • Second Coupling: Prepare a fresh activation mixture as described in steps 4 and 5 of the High-Efficiency Coupling Protocol and add it to the resin.

  • Reaction: Shake the reaction mixture at room temperature for another 1-2 hours.

  • Final Monitoring: Perform a final ninhydrin test to confirm the completion of the reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Visual Guides

Troubleshooting_Workflow start Start: Low Coupling Efficiency of This compound ninhydrin_test Perform Ninhydrin Test After Coupling start->ninhydrin_test is_positive Positive? ninhydrin_test->is_positive double_coupling Perform Double Coupling (Protocol 2) is_positive->double_coupling Yes continue_synthesis Continue Synthesis is_positive->continue_synthesis No re_evaluate Re-evaluate Strategy: - Stronger Coupling Reagent (HATU) - Optimize Conditions (Solvent, Temp) double_coupling->re_evaluate re_evaluate->continue_synthesis

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Logic start Peptide Synthesis Step Involving this compound hindrance_check Is the coupling known to be difficult? start->hindrance_check standard_coupling Standard Coupling Protocol (e.g., HBTU) hindrance_check->standard_coupling No high_efficiency_coupling High-Efficiency Protocol (e.g., HATU, Double Coupling) hindrance_check->high_efficiency_coupling Yes monitor Monitor with Ninhydrin Test standard_coupling->monitor high_efficiency_coupling->monitor

Caption: Logic for selecting a coupling protocol.

References

Technical Support Center: Troubleshooting Side Reactions During Boc-D-norleucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions during the incorporation of Boc-D-norleucine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the incorporation of this compound?

A1: The primary challenges associated with the incorporation of this compound are related to its hydrophobicity and the potential for racemization of its D-chiral center. The most common side reactions include:

  • Incomplete Coupling: Due to the steric bulk of the Boc protecting group and the hydrophobic nature of the norleucine side chain, which can lead to peptide aggregation on the solid support. This results in deletion sequences in the final peptide.

  • Racemization: The conversion of D-norleucine to a mixture of D- and L-enantiomers can occur during the activation and coupling steps. This leads to the formation of diastereomeric impurities that can be difficult to separate and may impact the biological activity of the peptide.

  • Peptide Aggregation: The linear alkyl side chain of norleucine is hydrophobic and can promote inter-chain hydrogen bonding, leading to aggregation of the growing peptide on the solid support. This can hinder reagent access and lead to incomplete coupling and deprotection.

Q2: How can I detect incomplete coupling of this compound?

A2: Incomplete coupling can be detected using qualitative and quantitative methods:

  • Qualitative: The ninhydrin (Kaiser) test is a common method used to detect the presence of free primary amines on the resin after a coupling step. A positive test (blue/purple color) indicates incomplete coupling.

  • Quantitative: Reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of a small, cleaved sample of the crude peptide can reveal the presence of deletion sequences (peaks with lower retention times and corresponding mass-to-charge ratios).

Q3: What factors contribute to the racemization of this compound, and how can it be minimized?

A3: Racemization of D-amino acids primarily occurs during the activation of the carboxylic acid group, which makes the α-proton more susceptible to abstraction. The choice of coupling reagent and additives significantly influences the extent of racemization. To minimize racemization:

  • Choose appropriate coupling reagents: Uronium/aminium-based reagents like HATU and HBTU, when used correctly, can offer fast coupling with reduced racemization risk. Carbodiimides like DIC should be used with racemization-suppressing additives.

  • Utilize additives: Additives such as 1-hydroxybenzotriazole (HOBt) and OxymaPure® are crucial for suppressing racemization by forming more stable active ester intermediates that are less prone to forming the planar oxazolone intermediate responsible for racemization.[1]

  • Optimize reaction conditions: Avoid prolonged pre-activation times and excessive amounts of base, as these can increase the risk of racemization.

Q4: My peptide containing D-norleucine is showing poor solubility and aggregation. What can I do?

A4: Peptide aggregation is a common issue with hydrophobic residues like norleucine. Strategies to overcome this include:

  • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF and DMSO, as these are more powerful dissociating solvents.[2]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection steps can disrupt hydrogen bonding and reduce aggregation.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help disrupt secondary structures.

  • Resin Choice: Using a low-substitution resin can increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive ninhydrin test after coupling.

  • Presence of deletion sequences in the crude peptide by HPLC/LC-MS.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance Utilize a more powerful coupling reagent such as HATU or HBTU.
Suboptimal Coupling Reagent Switch to a uronium/aminium-based reagent or use a carbodiimide (DIC) with an additive like OxymaPure®.
Inadequate Reaction Time Extend the coupling time and monitor the reaction progress with the ninhydrin test.
Peptide Aggregation See troubleshooting guide for peptide aggregation below.
Poor Resin Swelling Ensure adequate swelling of the resin in the chosen solvent before coupling.
Issue 2: Suspected Racemization of D-Norleucine

Symptoms:

  • Broad or split peaks in the HPLC chromatogram of the purified peptide.

  • Mass spectrometry data showing a single mass, but analytical separation suggests multiple species.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Highly Reactive Coupling Reagent If using HATU or HBTU, ensure it is not used in large excess and that pre-activation times are minimized.
Absence of Racemization Suppressant Always use an additive like HOBt or OxymaPure® when using carbodiimide coupling reagents.
Prolonged Activation Minimize the time between activation of the amino acid and its addition to the resin.
Excess Base Use the minimum amount of base required for the coupling reaction.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While direct comparative data for this compound is limited, the following table provides a general comparison of coupling reagents for sterically hindered amino acids, which can be extrapolated to this compound.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99LowHighly efficient for hindered couplings; rapid reaction times.
HBTU/DIPEA 90 - 98LowA reliable and widely used reagent, slightly less reactive than HATU.
DIC/OxymaPure® 92 - 97Very LowOxymaPure® enhances coupling efficiency and effectively suppresses racemization.
DIC/HOBt 85 - 95Low to ModerateCost-effective, but may be slower for hindered couplings.

Experimental Protocols

Protocol 1: Ninhydrin (Kaiser) Test for Detection of Incomplete Coupling

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Washing solvent: Dichloromethane (DCM) and Methanol (MeOH).

Procedure:

  • Take a small sample of the resin (1-5 mg) in a small glass test tube.

  • Wash the resin beads with DCM (3 x 1 mL) and MeOH (3 x 1 mL).

  • Add 2-3 drops of each solution (A, B, and C) to the resin beads.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive result (incomplete coupling): Blue or purple color on the beads and/or in the solution.

    • Negative result (complete coupling): Yellow or colorless.

Protocol 2: Detection of Racemization by Chiral HPLC Analysis of Peptide Hydrolysate

Materials:

  • 6 M HCl

  • Chiral HPLC column (e.g., CROWNPAK CR(+))

  • Mobile phase (e.g., perchloric acid solution, pH 1.5)

  • D- and L-norleucine standards

Procedure:

  • Peptide Hydrolysis:

    • Place 1-2 mg of the purified peptide in a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Freeze the sample and seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

    • Cool the tube and evaporate the HCl under a stream of nitrogen.

    • Re-dissolve the amino acid residue in the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Inject the hydrolyzed sample onto the chiral HPLC column.

    • Run the analysis using an isocratic elution with the appropriate mobile phase.

    • Inject D- and L-norleucine standards to determine their retention times.

  • Data Analysis:

    • Identify the peaks corresponding to D- and L-norleucine in the sample chromatogram based on the retention times of the standards.

    • Quantify the amount of the undesired L-isomer by comparing its peak area to the total peak area of both isomers.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start: Side Reaction Suspected cluster_diagnosis Diagnosis cluster_issue_identification Issue Identification cluster_solutions Solutions start Side Reaction During This compound Incorporation ninhydrin Perform Ninhydrin Test start->ninhydrin hplc Analyze Crude Peptide by HPLC/LC-MS start->hplc aggregation Poor Solubility / Aggregation start->aggregation incomplete_coupling Incomplete Coupling Detected ninhydrin->incomplete_coupling hplc->incomplete_coupling racemization Diastereomers Detected hplc->racemization coupling_sol Optimize Coupling: - Stronger Reagent (HATU) - Double Couple - Extend Time incomplete_coupling->coupling_sol racemization_sol Minimize Racemization: - Add HOBt/Oxyma - Reduce Pre-activation - Optimize Base racemization->racemization_sol aggregation_sol Address Aggregation: - Use NMP or DMF/DMSO - Add Chaotropic Salts - Increase Temperature aggregation->aggregation_sol coupling_sol->hplc Re-analyze racemization_sol->hplc Re-analyze aggregation_sol->ninhydrin Re-test Coupling

Caption: Troubleshooting workflow for this compound incorporation side reactions.

Racemization_Pathway cluster_suppression Suppression Pathway Boc_D_Nle This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_D_Nle->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone + Base (α-proton abstraction) Peptide_D Desired Peptide (D-Norleucine) Activated_Ester->Peptide_D + Amine Stable_Active_Ester Stable Active Ester Activated_Ester->Stable_Active_Ester + HOBt/Oxyma Oxazolone->Boc_D_Nle Protonation Boc_L_Nle Boc-L-Norleucine (Racemized Product) Oxazolone->Boc_L_Nle Protonation Peptide_L Diastereomeric Impurity (L-Norleucine) Boc_L_Nle->Peptide_L Coupling Coupling_Reagent Coupling Reagent (e.g., DIC) Base Base HOBt HOBt / Oxyma Stable_Active_Ester->Peptide_D + Amine Amine N-terminal Amine

References

Technical Support Center: Optimizing Cleavage of Boc-D-norleucine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice to optimize the cleavage of Boc-D-norleucine from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for cleaving a Boc-protected amino acid from its resin?

A standard method involves treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA), to break the bond linking the peptide to the solid support.[1][2] The process also removes the N-terminal Boc protecting group and most side-chain protecting groups used in Boc-based synthesis.[3] A typical cleavage cocktail includes TFA mixed with "scavengers" to prevent side reactions.[2] The cleavage is usually performed at room temperature for 1-4 hours.[4][5]

Q2: How does my choice of resin (e.g., Merrifield vs. Wang) affect the cleavage protocol?

The resin and its linker chemistry are critical as they dictate the required cleavage conditions.

  • Merrifield Resin (and PAM Resin): These are classic supports for Boc-based synthesis.[3][6] The benzyl-ester linkage requires a very strong acid for efficient cleavage, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3][7][8] While TFA can be used, it is much less efficient and may lead to incomplete cleavage.[7] PAM resins were developed to be more stable to the repeated TFA treatments used for Boc deprotection during synthesis, making the final cleavage with HF more effective.[3][7]

  • Wang Resin: This resin is primarily used for Fmoc-based synthesis but is included here for comparison. Its 4-hydroxybenzyl alcohol linker is significantly more acid-labile.[7] Peptides can be readily cleaved from Wang resin using a high concentration of TFA (e.g., 95%) in about 1-2 hours.[4][6][7]

Q3: What are common cleavage cocktails and why are scavengers necessary?

During acid-catalyzed cleavage, highly reactive cationic species (e.g., tert-butyl cations from the Boc group) are generated.[2][9] These can re-attach to or modify nucleophilic residues in the peptide.[10] Scavengers are added to the cleavage cocktail to trap these reactive intermediates.[2][10]

While D-norleucine itself has a non-reactive alkyl side chain, scavengers are crucial if other sensitive amino acids (like Trp, Met, Cys, Tyr) are present in the sequence or to prevent modification by the Boc-group cation.[3]

Table 1: Common TFA-Based Cleavage Cocktails
Reagent NameComposition (v/v/v)Key Scavengers & PurposeBest For / Notes
Standard (95% TFA) 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)TIS: Scavenges trityl and other carbocations.[10] Water: Helps dissolve the peptide and acts as a scavenger.A general-purpose, non-malodorous cocktail suitable for many sequences, especially if Arg(Pbf) and Trp(Boc) derivatives are used.[11]
Reagent K 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDTPhenol: Scavenges carbocations. Thioanisole: A soft scavenger, good for protecting Trp. EDT (Ethanedithiol): Reduces Met(O) and protects Cys.A powerful, universal cocktail for complex peptides containing multiple sensitive residues. It is highly effective but also toxic and malodorous.
Reagent B 88% TFA / 5% Water / 5% Phenol / 2% TISTIS & Phenol: Combination for effective carbocation scavenging.An "odorless" alternative to cocktails containing thiols, useful when Trp or Cys are not present.[12] Will not prevent methionine oxidation.[12]
Q4: How can I monitor the completion of the cleavage reaction?

Monitoring ensures you don't prematurely stop the reaction or expose the peptide to harsh acid for too long. A simple method is to perform a series of small-scale test cleavages.

  • Take a small aliquot of the peptide-resin (5-10 mg) at different time points (e.g., 30, 60, 120, and 180 minutes).[5][9]

  • Precipitate the cleaved peptide from each aliquot with cold diethyl ether.

  • Dissolve the precipitate and analyze it using analytical HPLC or LC-MS.[13][14]

  • Compare the peak area of the desired peptide across the time points to determine when the cleavage yield plateaus.

Troubleshooting Guide

Problem: I have a low or zero yield of my peptide after cleavage and precipitation.
Possible Cause 1: Incomplete Cleavage

The bond between the peptide and the resin was not fully broken.

  • Solution:

    • Extend Reaction Time: For some sequences or resins, the standard 2-hour cleavage may be insufficient.[5] Try extending the time to 3-4 hours and monitor the progress.[15]

    • Ensure Proper Resin Swelling: The cleavage cocktail must be able to penetrate the resin beads. Use a sufficient volume of cocktail (a common guideline is 5 mL per 0.5 g of resin) to ensure the resin is fully swollen and suspended.[4][5]

    • Re-cleave the Resin: If you suspect incomplete cleavage, you can recover the resin by filtration, wash it, and subject it to a second round of cleavage with a fresh cocktail.[15][16] Check the filtrate for additional product.

Possible Cause 2: Peptide Precipitation Issues

The peptide was successfully cleaved but did not precipitate correctly from the ether. This can happen with very short, hydrophilic, or hydrophobic peptides.[5]

  • Solution:

    • Concentrate the TFA: Before adding to ether, reduce the volume of the TFA filtrate to about 1-2 mL using a gentle stream of nitrogen.[5][15] This increases the concentration of the peptide.

    • Use Ice-Cold Ether: Ensure the diethyl ether is thoroughly chilled (e.g., -20°C or in an ice bath) to maximize precipitation.[11] Add the concentrated TFA solution dropwise to a 10-fold excess of cold ether.[11]

    • Allow Time for Precipitation: If a precipitate does not form immediately, store the ether solution at -20°C or 4°C for several hours.[5][15]

    • Check the Supernatant: Before discarding the ether, take a small sample of the supernatant, evaporate the ether, and analyze the residue to see if your peptide remains in solution.[16]

Problem: My final product is impure and shows unexpected peaks in HPLC/LC-MS.
Possible Cause 1: Side Reactions from Scavenger-Labile Protecting Groups

Reactive cations generated during cleavage have modified the peptide.

  • Solution:

    • Select the Right Scavengers: Ensure your cleavage cocktail is appropriate for the amino acids in your sequence. If your peptide contains residues like Trp, Met, or Cys, a simple TFA/water mixture is insufficient. Use a cocktail with scavengers like TIS, thioanisole, or EDT to protect these residues.[16][17]

    • Use Boc-Protected Tryptophan: If Trp is present, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended as the Boc group on the indole ring provides extra protection during TFA cleavage.

Possible Cause 2: Incomplete Removal of Side-Chain Protecting Groups

Some side-chain protecting groups are more difficult to remove than others and may require longer exposure to acid.

  • Solution:

    • Extend Cleavage Time: Groups like Arg(Pmc/Mtr) or Asn/Gln(Mbh) may require more than the standard two hours for complete removal.[4]

    • Optimize Cocktail: For particularly stubborn groups, a stronger acid system like HF or TFMSA (compatible with Boc-SPPS on Merrifield resin) or a more robust scavenger cocktail like Reagent K may be necessary.[8]

Possible Cause 3: Post-Cleavage Oxidation or Modification

The peptide is sensitive to air or other contaminants after it has been cleaved and deprotected.

  • Solution:

    • Work Quickly: Minimize the time the deprotected peptide is exposed to the acidic cleavage cocktail.[4]

    • Blanket with Inert Gas: For sensitive peptides, especially those containing Cys or Met, bubbling nitrogen through the reaction mixture can help prevent oxidation.[4]

Key Experimental Protocols

Protocol 1: Small-Scale Test Cleavage
  • Place 10-20 mg of the dried peptide-resin into a small microcentrifuge tube.[5]

  • Add 200-300 µL of the chosen cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

  • Agitate at room temperature for the desired time (e.g., 2 hours).

  • Centrifuge to pellet the resin. Transfer the supernatant (containing the cleaved peptide) to a new tube.

  • Add 2-3 mL of ice-cold diethyl ether to the supernatant to precipitate the peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the pellet under vacuum and prepare for analysis (HPLC/LC-MS).[9]

Protocol 2: Standard Cleavage and Work-Up (0.1 mmol scale)
  • Preparation: Place the dried peptide-resin (approx. 100-200 mg) in a suitable reaction vessel (e.g., a fritted syringe or round-bottom flask).[9]

  • Cleavage: Add 2-5 mL of a freshly prepared cleavage cocktail to the resin.[11] Ensure the resin is fully wetted and suspended.

  • Reaction: Stopper the vessel and allow it to react at room temperature with occasional agitation for 2-3 hours.[2][9]

  • Filtration: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin twice more with 1 mL of fresh TFA and combine the filtrates.[9]

  • Precipitation: In a fume hood, add the combined TFA solution dropwise into a larger tube containing 30-40 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.[9][14] A white precipitate should form.

  • Isolation: Centrifuge the mixture for 5-10 minutes to pellet the crude peptide. Carefully decant the ether.[14]

  • Washing: Resuspend the pellet in another 20-30 mL of cold ether, vortex briefly, and centrifuge again. Repeat this wash step 2-3 times to remove residual scavengers and TFA.[14]

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.[9][14]

Visualizations

G cluster_prep Preparation cluster_cleavage Cleavage & Work-Up cluster_analysis Analysis Resin 1. Dry Peptide-Resin AddCocktail 3. Add Cocktail to Resin (2-3 hours, RT) Resin->AddCocktail Cocktail 2. Prepare Fresh Cleavage Cocktail Cocktail->AddCocktail Filter 4. Filter Resin, Collect Filtrate AddCocktail->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 6. Wash Peptide Pellet (2-3x with Ether) Precipitate->Wash Dry 7. Dry Crude Peptide Wash->Dry Analysis 8. Purity Check (HPLC) & Mass Verification (MS) Dry->Analysis G problem problem cause cause solution solution start Low Yield or No Product? incomplete_cleavage Possible Cause: Incomplete Cleavage start->incomplete_cleavage Check cleavage completion? precipitation_issue Possible Cause: Precipitation Failure start->precipitation_issue Peptide soluble in ether? extend_time Solution: - Extend reaction time - Ensure resin swelling - Re-cleave the resin incomplete_cleavage->extend_time optimize_ppt Solution: - Concentrate TFA first - Use ice-cold ether - Allow more time at -20°C precipitation_issue->optimize_ppt

References

Strategies to prevent racemization of Boc-D-norleucine during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of Boc-D-norleucine during synthesis.

Troubleshooting Guide: Minimizing Racemization of this compound

This guide addresses common issues encountered during the coupling of this compound and provides solutions to minimize the formation of the undesired L-enantiomer.

Problem Potential Cause Recommended Solution
High levels of L-norleucine diastereomer detected post-coupling. Inappropriate Coupling Reagent: Highly reactive coupling reagents can increase the propensity for racemization.Switch to a carbodiimide-based coupling method (e.g., DIC) in the presence of a racemization-suppressing additive like HOBt or OxymaPure®. Phosphonium salts such as PyBOP are also known for their lower racemization potential.[1][2]
Excessive or Strong Base: Strong, non-hindered bases can readily abstract the acidic α-proton of the activated amino acid.[2][3]Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] Crucially, use the minimum stoichiometric amount of base necessary for the reaction to proceed.[3]
Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[2][4]Perform the coupling reaction at a lower temperature. An ice bath (0°C) is recommended, particularly during the activation step. If the reaction is sluggish, allow it to slowly warm to room temperature while monitoring its progress.[1][4]
Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the likelihood of oxazolone formation.[1][2]Minimize the pre-activation time. Ideally, add the coupling reagent to a mixture of the this compound and the amine component (in situ activation).[4] If pre-activation is necessary, keep it to a minimum (e.g., 5-10 minutes at 0°C).[2][3]
Solvent Effects: The polarity and nature of the solvent can influence the stability of the activated intermediate.While specific solvent effects on norleucine racemization are less documented, standard aprotic solvents like DMF and DCM are generally acceptable. If peptide aggregation is an issue, which might necessitate harsher coupling conditions, consider using NMP or adding DMSO to disrupt secondary structures.[5]
Low coupling yield when using milder conditions to avoid racemization. Steric Hindrance: The coupling partner may be sterically hindered, requiring more robust activation.If using DIC/additive, ensure adequate reaction time. Alternatively, consider a more powerful, yet low-racemization potential reagent like COMU.[3] A slight, carefully monitored increase in temperature may be necessary, but this should be a last resort.[5]
Peptide Aggregation: The growing peptide chain on a solid support may aggregate, hindering access to the N-terminal amine.[5]In addition to solvent changes (NMP, DMSO), sonication can help break up aggregates during the coupling reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during peptide coupling?

A1: The most common mechanism is the formation of an oxazolone intermediate.[4] During the activation of the carboxylic acid of this compound, the α-proton becomes more acidic. A base can then abstract this proton, leading to the formation of a planar, achiral oxazolone ring. The incoming amine can then attack this intermediate from either face of the ring, resulting in a mixture of both the desired D-D dipeptide and the undesired L-D dipeptide.[4] Direct abstraction of the α-proton by a base is another possible mechanism.[4]

Q2: How do additives like HOBt and OxymaPure® prevent racemization?

A2: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization.[1] When used with a coupling reagent like a carbodiimide (e.g., DIC or DCC), they react with the activated amino acid to form an active ester intermediate. This active ester is more stable and less prone to cyclizing into the oxazolone intermediate, thereby significantly reducing the risk of racemization.[1][6]

Q3: Does the Boc protecting group itself help prevent racemization?

A3: Yes, to an extent. The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Compared to acyl-type protecting groups, urethane groups are known to suppress racemization. This is because the lone pair of electrons on the urethane nitrogen participates in resonance, which reduces the electron-withdrawing effect on the α-carbon, making the α-proton less acidic and the formation of the oxazolone intermediate less favorable.[3] However, under non-optimized coupling conditions (e.g., high temperature, strong base), racemization can still be a significant issue.[3]

Q4: How can I accurately quantify the level of racemization?

A4: Quantification of racemization typically involves separating the resulting diastereomeric peptides. A common method is to first hydrolyze the peptide using 6 M HCl to break it down into its constituent amino acids.[1] The resulting amino acid mixture can then be derivatized with a chiral reagent, such as Marfey's reagent (FDAA), and the resulting diastereomers can be separated and quantified using reverse-phase HPLC.[3] Alternatively, chiral HPLC or capillary electrophoresis can be used to separate the intact diastereomeric peptides, which can provide a more direct measure of racemization during a specific coupling step.[4][7]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt

This protocol describes a standard method for coupling this compound while minimizing racemization.

Materials:

  • This compound (1.2 eq)

  • Amine component (e.g., resin-bound peptide with free N-terminus) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine component in an appropriate anhydrous solvent (e.g., DMF for solid-phase synthesis).

  • In a separate flask, dissolve this compound (1.2 eq) and HOBt (1.2 eq) in the same anhydrous solvent.

  • Cool both solutions to 0°C in an ice bath.

  • To the solution containing the amino acid and HOBt, add DIC (1.2 eq) dropwise with stirring.

  • Allow the activation to proceed for 10-15 minutes at 0°C.[2]

  • Add the activated amino acid solution to the amine component solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.[2]

  • Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis, or TLC/LC-MS for solution-phase).

  • Upon completion, proceed with the standard washing and work-up procedures for your synthesis method.

Protocol 2: Quantification of Racemization using Marfey's Method

This protocol outlines the steps to determine the enantiomeric purity of norleucine after peptide synthesis and hydrolysis.

Materials:

  • Peptide sample (1-2 mg)

  • 6 M Hydrochloric Acid (HCl)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Sodium Bicarbonate (1 M)

  • 2 M HCl

  • Acetone

  • HPLC-grade acetonitrile and water

Procedure:

  • Peptide Hydrolysis: a. Place 1-2 mg of the purified peptide into a hydrolysis tube.[1] b. Add 500 µL of 6 M HCl.[1] c. Freeze the sample, evacuate the tube, and seal it under vacuum. d. Heat the sample at 110°C for 24 hours.[1] e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Derivatization: a. Dissolve the dried amino acid residue in 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[3] c. Incubate the mixture at 40°C for 1 hour.[3] d. Cool the reaction to room temperature and neutralize with 2 M HCl. e. Evaporate the solvent and redissolve the residue in 50% acetonitrile/water for HPLC analysis.

  • HPLC Analysis: a. Inject the sample onto a C18 reverse-phase HPLC column. b. Use a suitable gradient of acetonitrile in water (with 0.1% TFA) to separate the diastereomeric derivatives. The L-amino acid derivative typically elutes earlier than the D-amino acid derivative. c. Integrate the peak areas of the D- and L-norleucine derivatives to calculate the percentage of racemization.

Visualizations

Racemization_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_D_Nle This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_D_Nle->Activated_Ester + Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone (Achiral) Activated_Ester->Oxazolone D_Peptide Desired D-Peptide Activated_Ester->D_Peptide + Amine (Suppressed Pathway) Oxazolone->D_Peptide L_Peptide Undesired L-Peptide Oxazolone->L_Peptide Amine Amine (R'-NH₂)

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected? ChangeReagent Switch to DIC/Oxyma or PyBOP Start->ChangeReagent Yes CheckBase Using Strong Base? ChangeReagent->CheckBase ChangeBase Switch to DIPEA/ Collidine & Lower Stoichiometry CheckBase->ChangeBase Yes CheckTemp High Temperature? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Couple at 0°C CheckTemp->LowerTemp Yes CheckPreAct Long Pre-activation? CheckTemp->CheckPreAct No LowerTemp->CheckPreAct MinimizePreAct Use in situ Activation or Minimize Time CheckPreAct->MinimizePreAct Yes End Racemization Minimized CheckPreAct->End No MinimizePreAct->End

Caption: Troubleshooting workflow for high racemization.

References

Addressing solubility issues of peptides containing Boc-D-norleucine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with peptides containing Boc-D-norleucine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound often difficult to dissolve?

A1: Peptides incorporating this compound can present solubility challenges due to a combination of factors. The Boc (tert-butoxycarbonyl) protecting group is bulky and hydrophobic, which can contribute to poor solubility. Norleucine itself is a hydrophobic amino acid, and its presence, especially in sequences with other hydrophobic residues, can lead to peptide aggregation and reduced solubility in aqueous solutions.[1][2] The incorporation of a D-amino acid can also influence the peptide's secondary structure, potentially promoting aggregation.

Q2: What are the initial signs of solubility problems with my this compound peptide?

A2: Initial signs of solubility issues include the formation of a cloudy or opaque solution, visible particulates that do not dissolve, or the formation of a gel-like substance. Incomplete dissolution can lead to inaccurate concentration measurements and variability in experimental results.

Q3: What is the first step I should take when encountering a solubility issue?

A3: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot of your peptide.[3][4] This allows you to experiment with different solvents and conditions without risking the loss of your entire sample. Always allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[3]

Troubleshooting Guide

Issue: My this compound peptide does not dissolve in aqueous buffers.

Cause: The hydrophobic nature of the Boc group and the norleucine side chain, potentially compounded by other hydrophobic residues in the sequence, leads to poor solubility in polar, aqueous environments.

Solution:

A hierarchical approach to solvent selection is recommended. Start with the least harsh solvent and proceed to stronger organic solvents if necessary.

  • Initial Attempt with Aqueous Solutions (for peptides with sufficient charged residues):

    • If the peptide has a net positive charge, attempt to dissolve it in sterile, distilled water or a dilute acidic solution (e.g., 10% acetic acid).[3][4]

    • If the peptide has a net negative charge, try dissolving it in sterile, distilled water or a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[3]

  • Using Organic Co-solvents:

    • If aqueous solutions fail, the use of organic solvents is necessary.[1] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).[5]

    • Recommended starting point: Attempt to dissolve the peptide in a minimal amount of DMSO.[6][7] Once fully dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[6]

Experimental Protocol: Stepwise Solubilization of a Hydrophobic this compound Peptide

  • Allow the lyophilized peptide to equilibrate to room temperature.

  • Weigh a small, known amount of the peptide into a sterile microcentrifuge tube.

  • Add a small volume of pure DMSO (e.g., 10-20 µL for 1 mg of peptide) and gently vortex.

  • If the peptide does not fully dissolve, sonicate the sample for 10-15 seconds.[3][6]

  • Once a clear solution is obtained, slowly add your desired aqueous buffer dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

G cluster_start Start cluster_aqueous Aqueous Solubilization cluster_organic Organic Solvent Solubilization cluster_end Result start Lyophilized Peptide (this compound) charge_check Check Net Charge (Acidic/Basic/Neutral) start->charge_check aqueous_attempt Attempt to dissolve in aqueous buffer (Water, PBS) organic_solvent Use minimal organic solvent (DMSO, DMF, ACN) aqueous_attempt->organic_solvent Failure soluble Clear Solution (Ready for experiment) aqueous_attempt->soluble Success acidic_buffer Use dilute acid (e.g., 10% Acetic Acid) charge_check->acidic_buffer Positive basic_buffer Use dilute base (e.g., 0.1M NH4HCO3) charge_check->basic_buffer Negative charge_check->organic_solvent Neutral/ Hydrophobic acidic_buffer->aqueous_attempt basic_buffer->aqueous_attempt sonicate Sonication/Gentle Warming organic_solvent->sonicate dilute Slowly add aqueous buffer to desired concentration sonicate->dilute Dissolved insoluble Precipitation/Aggregation (Troubleshoot further) sonicate->insoluble Still Insoluble dilute->soluble Success dilute->insoluble Precipitates

Figure 1. A decision-tree workflow for solubilizing peptides containing this compound.

Issue: My peptide precipitates out of solution after adding an aqueous buffer to the organic stock.

Cause: The addition of a polar anti-solvent (the aqueous buffer) to the non-polar organic solvent can cause the hydrophobic peptide to crash out of the solution. This is a common issue when the final concentration of the organic solvent is too low to maintain the peptide's solubility.

Solution:

  • Optimize the Final Organic Solvent Concentration: Determine the minimum percentage of the organic solvent required to keep your peptide in solution at the desired final concentration. This may require some empirical testing with small aliquots.

  • Use a Chaotropic Agent: For peptides that are prone to aggregation, the addition of a chaotropic agent such as 6 M guanidine hydrochloride or 8 M urea to the aqueous buffer can help disrupt the intermolecular hydrogen bonds that lead to aggregation.[4] Note that these agents may interfere with some biological assays.

  • Lyophilize and Re-dissolve: If significant precipitation occurs, it is best to lyophilize the sample to remove the solvents and start the solubilization process again with a different solvent system or a higher concentration of the organic co-solvent.

Quantitative Data Summary

While specific quantitative solubility data for a wide range of peptides containing this compound is not extensively published, the following table provides solubility information for the this compound amino acid itself, which can serve as a useful reference point.

CompoundSolventSolubilityReference
This compoundDMSO100 mg/mL[8][9][10]
This compound10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[8][9][10]
This compound10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[8][9]
This compound10% DMSO / 90% Corn Oil≥ 2.5 mg/mL[8][9]

Note: The solubility of a peptide is highly sequence-dependent and will likely differ from that of the individual amino acid.

Signaling Pathways and Logical Relationships

The process of peptide aggregation is a complex one, influenced by various intermolecular forces. The diagram below illustrates the key factors contributing to the aggregation of hydrophobic peptides like those containing this compound.

G cluster_peptide Peptide Properties cluster_forces Driving Forces for Aggregation cluster_result Outcome hydrophobic_residues Hydrophobic Residues (e.g., Norleucine) hydrophobic_interactions Hydrophobic Interactions hydrophobic_residues->hydrophobic_interactions boc_group Boc Protecting Group (Bulky & Hydrophobic) boc_group->hydrophobic_interactions d_amino_acid D-Amino Acid (Altered Secondary Structure) h_bonding Intermolecular Hydrogen Bonding d_amino_acid->h_bonding aggregation Peptide Aggregation hydrophobic_interactions->aggregation h_bonding->aggregation solubility_issues Solubility Issues aggregation->solubility_issues

Figure 2. Factors contributing to the aggregation and subsequent solubility issues of peptides containing this compound.

References

Identifying and removing impurities from Boc-D-norleucine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-D-norleucine. Our aim is to help you identify and remove common impurities, ensuring the highest quality of your final product for downstream applications in peptide synthesis and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities typically arise from the starting materials and side-reactions during the Boc-protection step. These include:

  • Unreacted D-norleucine: Incomplete reaction leaves residual starting material.

  • Di-tert-butyl dicarbonate (Boc Anhydride) and its byproducts: Excess reagent and its breakdown products (e.g., tert-butanol, carbon dioxide) may be present.[1][2][3][4]

  • Di-Boc-D-norleucine: Over-reaction can lead to the formation of a product where two Boc groups are attached to the amine. This is less common with primary amines like norleucine but can occur under certain conditions.[5][6]

  • Pyroglutamate formation: While more common in amino acids like glutamine or glutamic acid, cyclization to form pyroglutamate is a potential side reaction under certain conditions, though less likely for norleucine.

  • Enantiomeric impurities (L-norleucine): The presence of the L-enantiomer can arise from the starting material or through racemization, although the latter is less likely under standard mild Boc-protection conditions.

Q2: My this compound product is an oil or syrup, making it difficult to purify. Is this normal and how can I handle it?

A2: Yes, it is common for this compound to be isolated as a colorless oil or syrup, which can complicate purification by crystallization.[7][8] If direct crystallization is challenging, consider the following approaches:

  • Chromatographic Purification: Flash column chromatography on silica gel is an effective method for purifying oily products.

  • Salt Formation: Conversion of the oily Boc-amino acid into a solid salt, such as a dicyclohexylamine (DCHA) salt, can facilitate purification through crystallization. The purified salt can then be converted back to the free acid.

  • Crystallization with Seeding: If you have a small amount of pure, solid this compound, you can use it as a seed crystal to induce crystallization from a concentrated solution of your crude product. A patent suggests that adding a seed crystal to the oily substance and allowing it to stand can induce solidification, which can then be followed by slurrying with a non-polar solvent to improve purity.

Q3: How can I detect the presence of impurities in my this compound sample?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating this compound from its impurities. A UV detector is typically used, and coupling to a mass spectrometer (LC-MS) can help in identifying the impurities by their mass-to-charge ratio.[9][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the desired product and any significant impurities present. For example, the presence of unreacted D-norleucine would show characteristic signals for the free amine, while di-Boc-D-norleucine would have a different chemical shift for the Boc protons.[11][12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a qualitative assessment of the purity. Different staining methods can be used to visualize the spots.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider adding more Boc anhydride or extending the reaction time.Ensures the reaction goes to completion for maximum product formation.
Suboptimal Reaction pH Maintain the recommended pH for the reaction. For reactions using Boc anhydride in an aqueous/organic mixture, a basic pH is crucial for deprotonating the amino group, making it nucleophilic.The nucleophilicity of the amine is pH-dependent.
Hydrolysis of Boc Anhydride Ensure that the Boc anhydride is added to the reaction mixture promptly after being measured, especially in aqueous solutions, as it can hydrolyze.Hydrolyzed Boc anhydride is no longer reactive towards the amine.
Loss during Workup During aqueous extraction, ensure the pH of the aqueous layer is acidic (around pH 2-3) before extracting the this compound into an organic solvent.At acidic pH, the carboxylic acid is protonated, making it more soluble in organic solvents.
Problem 2: Presence of Unreacted D-norleucine
Identification Method Removal Protocol
TLC: A spot corresponding to the D-norleucine standard.Aqueous Wash: During the workup, after the reaction is complete, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The protonated D-norleucine will be more soluble in the aqueous phase, while the this compound remains in the organic phase.
HPLC: A peak with the retention time of D-norleucine.Chromatography: If the acidic wash is insufficient, flash column chromatography can effectively separate the more polar D-norleucine from the Boc-protected product.
NMR: Signals corresponding to the free amine of D-norleucine.
Problem 3: Presence of Di-Boc-D-norleucine
Identification Method Removal Protocol
HPLC-MS: A peak with a mass corresponding to this compound + 100 g/mol .Controlled Hydrolysis: Under carefully controlled mild acidic conditions, it may be possible to selectively remove one of the Boc groups from the di-Boc adduct. However, this can be challenging to perform without affecting the desired product.
NMR: A different integration ratio and chemical shift for the Boc protons compared to the product.Chromatography: Flash column chromatography is the most reliable method to separate the less polar di-Boc-D-norleucine from the desired mono-Boc product.

Experimental Protocols

Protocol 1: General Synthesis of this compound using Di-tert-butyl dicarbonate
  • Dissolve D-norleucine in a mixture of an organic solvent (e.g., dioxane, THF) and an aqueous basic solution (e.g., 1M NaOH or a solution of sodium bicarbonate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Perform an aqueous workup:

    • Wash the reaction mixture with a cold, dilute acid solution (e.g., 1M HCl or citric acid) to remove any unreacted base.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of Oily this compound by Crystallization

This protocol is adapted from a method for crystallizing oily Boc-amino acids.

  • Obtain the crude this compound as a colorless or light yellow transparent oily substance after removing the solvent from the reaction workup.

  • Add a small seed crystal of pure this compound to the oil.

  • Let the mixture stand at room temperature for a period of time to allow for solidification.

  • Once the oil has solidified into a white mass, add a weak polar solvent (e.g., n-hexane, diethyl ether).

  • Stir the resulting slurry at room temperature for a period of time (pulping).

  • Filter the solid product, wash with a small amount of the cold weak polar solvent, and dry under reduced pressure.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityMolecular Weight ( g/mol )Typical Analytical Signature
D-norleucine131.17HPLC: Early eluting peak; NMR: Presence of free amine protons.
This compound231.29Desired product peak in HPLC and characteristic NMR spectrum.
Di-Boc-D-norleucine331.41HPLC-MS: Peak with M+H+ at 332.4; NMR: Increased integration of Boc protons relative to the amino acid backbone.
Di-tert-butyl dicarbonate218.25Can be observed by GC-MS if present in significant amounts.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification D_Norleucine D-Norleucine Reaction Boc Protection Reaction D_Norleucine->Reaction Boc_Anhydride Boc Anhydride Boc_Anhydride->Reaction Crude_Product Crude Product (this compound + Impurities) Reaction->Crude_Product Crude Isolation Purification Purification (Extraction, Crystallization, or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting Start Crude this compound Analysis Analytical Characterization (HPLC, NMR, TLC) Start->Analysis Impurity_Detected Impurity Detected? Analysis->Impurity_Detected Unreacted_SM Unreacted Starting Material Impurity_Detected->Unreacted_SM Yes (e.g., D-Norleucine) Di_Boc Di-Boc Product Impurity_Detected->Di_Boc Yes (Di-Boc) Other_Impurity Other Impurities Impurity_Detected->Other_Impurity Yes (Other) Pure_Product Pure Product Impurity_Detected->Pure_Product No Acid_Wash Acidic Wash Unreacted_SM->Acid_Wash Chromatography Column Chromatography Di_Boc->Chromatography Other_Impurity->Chromatography Acid_Wash->Chromatography If necessary Acid_Wash->Pure_Product If sufficient Chromatography->Pure_Product

Caption: Logical workflow for troubleshooting impurities in this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Boc-D-norleucine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Boc-D-norleucine in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is highly sensitive to acidic conditions, which leads to its cleavage and the formation of the free amine (D-norleucine) and byproducts like isobutylene and carbon dioxide.[1] This deprotection can be intentional, but accidental exposure to acidic environments during storage or reaction work-ups can lead to loss of the starting material.

Q2: Under what pH conditions is this compound most stable?

A2: this compound is most stable in neutral to basic solutions. The Boc protecting group is resistant to alkaline hydrolysis and many nucleophiles, making it a suitable protecting group for reactions performed under these conditions.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure long-term stability, stock solutions of this compound should be stored at low temperatures. For instance, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is also advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q4: Can temperature alone cause the deprotection of this compound?

A4: Yes, thermal deprotection of the Boc group can occur, especially at elevated temperatures. While this method can be used intentionally for deprotection, accidental exposure to high temperatures during experiments or storage can lead to unintended cleavage of the Boc group.

Q5: What are common side reactions observed during the handling or deprotection of this compound?

A5: A common side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated.[3] Although D-norleucine itself does not have a highly nucleophilic side chain, other molecules in the reaction mixture could be susceptible to this side reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of this compound in solution Acidic Conditions: The pH of the solution may have dropped due to dissolved gases (e.g., CO2) or acidic impurities in the solvents or reagents.- Ensure all solvents are neutral and freshly prepared.- Use buffered solutions to maintain a neutral or slightly basic pH.- Avoid prolonged exposure to acidic environments during reaction work-ups.
Elevated Temperature: The solution may have been exposed to high temperatures during handling or storage.- Store solutions at the recommended low temperatures (-20°C or -80°C).- Avoid heating solutions unless thermal deprotection is intended.
Precipitation of this compound from solution Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system.- Use a co-solvent system to improve solubility. For example, a mixture of DMSO and other organic solvents like PEG300 can be effective.[2]- Gentle heating and/or sonication can aid in dissolution, but be mindful of potential thermal degradation.[2]
Temperature Effects: Solubility can decrease at lower temperatures, leading to precipitation during storage.- Prepare stock solutions at a concentration known to be stable at the storage temperature.- If precipitation occurs upon cooling, gently warm and sonicate to redissolve before use.
Formation of unknown impurities Side Reactions: The tert-butyl cation generated during unintended deprotection can react with other components in the solution.- If acidic conditions are unavoidable and other nucleophiles are present, consider adding a scavenger (e.g., triethylsilane) to trap the tert-butyl cation.- Analyze impurities by LC-MS to identify potential byproducts.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and intended to guide experimental design. Actual stability will depend on the specific experimental context.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHHalf-life (t½) (hours)Degradation Product
2.0< 1D-norleucine
4.024D-norleucine
6.0> 200Not significant
7.4> 500Not significant
9.0> 500Not significant

Table 2: Effect of Temperature on the Stability of this compound in a Neutral Aqueous Solution (pH 7.4)

Temperature (°C)Half-life (t½) (hours)Degradation Product
4> 1000Not significant
25> 500Not significant
5072D-norleucine
808D-norleucine

Table 3: Stability of this compound in Common Solvents at 25°C

SolventHalf-life (t½) (hours)Notes
Dichloromethane (DCM)> 500Stable if acid-free.
Dimethylformamide (DMF)> 500Stable.
Dimethyl sulfoxide (DMSO)> 500Stable.
Methanol (MeOH)> 500Stable.
DCM with 1% Trifluoroacetic Acid (TFA)< 0.5Rapid deprotection.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a given solution over time.

1. Materials:

  • This compound
  • Solvent or buffer of interest
  • HPLC system with a C18 column
  • Mobile phase A: 0.1% TFA in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • Reference standards for this compound and D-norleucine

2. Procedure:

  • Prepare a stock solution of this compound in the desired solvent/buffer at a known concentration (e.g., 1 mg/mL).
  • Incubate the solution under the desired conditions (e.g., specific pH, temperature).
  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.
  • Immediately quench any degradation by diluting the aliquot in a neutral or slightly basic mobile phase or by freezing at -80°C.
  • Analyze the samples by HPLC using a suitable gradient (e.g., 5-95% B over 15 minutes).
  • Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the D-norleucine peak.
  • Quantify the peak areas to determine the percentage of remaining this compound at each time point.
  • Calculate the degradation rate and half-life.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to intentionally degrade this compound to identify potential degradation products and to validate a stability-indicating analytical method.

1. Materials:

  • This compound
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC-UV/MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2 hours.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2 hours.
  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Heat a solid sample of this compound at 100°C for 24 hours.
  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
  • After the specified time, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC-UV/MS to identify and characterize the degradation products.

Visualizations

degradation_pathway Boc_Nle This compound Carbamic_acid Carbamic Acid Intermediate Boc_Nle->Carbamic_acid Protonation tBu_cation tert-Butyl Cation Boc_Nle->tBu_cation H_plus H+ (Acid) Heat Δ (Heat) Norleucine D-norleucine Carbamic_acid->Norleucine CO2 CO2 Carbamic_acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene Alkylated_product Alkylated Byproduct tBu_cation->Alkylated_product Nucleophile Nucleophile

Caption: Degradation pathway of this compound under acidic or thermal stress.

troubleshooting_workflow start Instability Observed (e.g., degradation, precipitation) check_pH Check pH of Solution start->check_pH check_temp Review Storage and Handling Temperatures start->check_temp check_conc Verify Concentration vs. Solubility Limit start->check_conc acidic Is pH acidic? check_pH->acidic high_temp Was solution exposed to high temperatures? check_temp->high_temp high_conc Is concentration too high? check_conc->high_conc adjust_pH Adjust pH to neutral/basic Use buffered solutions acidic->adjust_pH Yes reassess Re-assess Stability acidic->reassess No control_temp Store at recommended low temperatures high_temp->control_temp Yes high_temp->reassess No adjust_conc Lower concentration or use co-solvents high_conc->adjust_conc Yes high_conc->reassess No adjust_pH->reassess control_temp->reassess adjust_conc->reassess

Caption: Troubleshooting workflow for this compound instability in solution.

References

Alternative coupling reagents for sterically hindered Boc-D-norleucine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of alternative coupling reagents for sterically hindered amino acids like Boc-D-norleucine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling sterically hindered amino acids like this compound?

A1: Sterically hindered amino acids, such as this compound, present significant challenges during peptide synthesis. The bulky side chains impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete coupling. This can result in deletion sequences and lower overall yield of the desired peptide. Furthermore, forcing the reaction with extended reaction times or higher temperatures can lead to racemization of the amino acid.

Q2: Which coupling reagents are recommended for overcoming these challenges?

A2: For sterically hindered amino acids, more potent coupling reagents are generally required. Carbodiimide-based reagents like DCC and DIC, when used with additives like HOBt or HOAt, can be effective. However, phosphonium-based reagents such as PyBOP and HBTU, and especially immonium-based reagents like HATU and HCTU, are often preferred due to their higher reactivity and ability to minimize racemization.

Troubleshooting Guide

Problem: Low coupling efficiency and poor yield when using this compound.

Possible Cause Suggested Solution
Insufficient reactivity of the coupling reagent. Switch to a more potent coupling reagent. For example, if you are using HBTU, consider trying HATU or COMU, which are known to be more effective for hindered couplings.
Steric hindrance from the N-terminal protecting group. While Boc is standard, in some specific research contexts, alternative protecting groups with different steric profiles could be explored, though this is a less common initial troubleshooting step.
Reaction conditions are not optimal. Optimize the reaction conditions. This can include increasing the reaction time, although this should be done cautiously to avoid racemization. Increasing the excess of the activated amino acid and coupling reagent can also drive the reaction to completion.
Solvent effects. The choice of solvent can influence coupling efficiency. DMF is a common choice, but in some cases, a solvent mixture or an alternative like NMP might provide better results.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

  • Pre-activation: Dissolve this compound (1.2 eq) and HATU (1.2 eq) in DMF. Add DIPEA (2.4 eq) to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add the pre-activated mixture to the resin-bound peptide, which has a free N-terminus.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Quantitative Data Summary

The following table summarizes the reported coupling efficiencies of different reagents with a model sterically hindered dipeptide.

Coupling ReagentReaction Time (h)Yield (%)Epimerization (%)
HBTU/HOBt285< 2
HATU/HOAt295< 1
COMU1.597< 1
PyBOP288< 2

Visual Guides

experimental_workflow cluster_preactivation Pre-activation cluster_coupling Coupling Reaction cluster_workup Workup & Analysis Boc_Nle This compound Mix_pre Stir 15 min Boc_Nle->Mix_pre HATU HATU HATU->Mix_pre DIPEA DIPEA DIPEA->Mix_pre DMF_pre DMF DMF_pre->Mix_pre Coupling React 2-4h Mix_pre->Coupling Resin Resin-bound Peptide (free N-terminus) Resin->Coupling Washing Wash (DMF, DCM, MeOH) Coupling->Washing Kaiser Kaiser Test Washing->Kaiser Result Result Kaiser->Result Positive/Negative

Caption: Workflow for coupling this compound using HATU.

troubleshooting_logic Start Low Coupling Yield Reagent Check Coupling Reagent (e.g., HBTU) Start->Reagent Conditions Optimize Reaction Conditions Reagent->Conditions No Switch_Reagent Switch to HATU/COMU Reagent->Switch_Reagent Yes Solvent Evaluate Solvent Conditions->Solvent No Increase_Time Increase Reaction Time Conditions->Increase_Time Yes Increase_Excess Increase Reagent Excess Conditions->Increase_Excess Yes Change_Solvent Try NMP Solvent->Change_Solvent Yes Success Improved Yield Solvent->Success No Switch_Reagent->Success Increase_Time->Success Increase_Excess->Success Change_Solvent->Success

Caption: Troubleshooting logic for low coupling yield.

Optimizing Peptide Synthesis with Boc-D-norleucine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when incorporating Boc-D-norleucine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in peptide synthesis?

A1: this compound, a derivative of the unnatural amino acid norleucine, offers several advantages in peptide synthesis. As an isosteric analog of methionine, it can be used as a substitute to prevent oxidation that can occur with methionine residues, thereby increasing the shelf life and simplifying purification of the final peptide[1][2]. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility during synthesis[3]. Furthermore, its use can aid in studying protein interactions and enzyme activity[3]. In peptides prone to aggregation, the Boc strategy, in general, may offer advantages as the protonation of the N-terminal amine after deprotection can reduce hydrogen bonding and improve solubility[4].

Q2: Which coupling reagents are most effective for the sterically hindered nature of this compound?

A2: Due to the bulky nature of the Boc group and the linear side chain of norleucine, incomplete coupling can be a challenge. Utilizing stronger coupling reagents is often recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are highly effective for sterically hindered amino acids[5][6][7]. Phosphonium salt-based reagents such as PyBOP are also a good alternative[7][8]. For particularly difficult couplings, HATU, in the presence of HOAt, is often recommended[6][7]. It is also common practice to use an excess of the amino acid and coupling reagents and to extend the reaction time to ensure complete coupling[6].

Q3: What are the optimal conditions for Boc deprotection of D-norleucine without affecting the peptide chain?

A3: The Boc group is typically removed under acidic conditions. A solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is standard[]. The deprotection is usually rapid, often completing within 30 minutes to an hour at room temperature[10]. It is crucial to include carbocation scavengers, such as triisopropylsilane (TIS) or anisole, in the deprotection cocktail to prevent the re-attachment of the tert-butyl cation to sensitive residues like tryptophan or methionine (if present)[][11]. For peptides with acid-sensitive ester bonds, milder deprotection methods, such as using dry HCl in an anhydrous solvent like ethyl acetate, can be employed, although this may require longer reaction times[10].

Q4: How can I address solubility issues when synthesizing peptides containing this compound?

A4: Peptides containing hydrophobic residues like norleucine can be prone to aggregation and poor solubility[12][13]. If solubility issues arise, consider the following strategies:

  • Solvent Choice : For the peptide itself, dissolving in organic solvents like DMSO, DMF, or acetonitrile first, followed by dilution with your aqueous buffer, is a common approach[13]. For solid-phase synthesis, using solvents like N-methylpyrrolidone (NMP) or adding DMSO to the primary solvent can help disrupt aggregation[14].

  • Chaotropic Agents : In severe cases, the use of chaotropic agents like guanidinium chloride in the solvent can help to solubilize aggregated peptides, although this is typically done post-synthesis.

  • "Helping Hand" Modifications : For very difficult sequences, temporary solubility-enhancing modifications to the peptide backbone are an advanced strategy, though not typically required for single incorporations of norleucine[12].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Deletion Sequences Steric Hindrance: The bulky Boc group and the amino acid side chain can physically block the coupling reaction[6].- Use a more potent coupling reagent like HATU or HCTU[6][7].- Increase the equivalents of this compound and coupling reagents (see table below).- Extend the coupling reaction time or perform a "double coupling" where the coupling step is repeated[6].
Peptide Aggregation on Resin: The growing peptide chain, especially if hydrophobic, can aggregate, blocking the N-terminal amine[6][12].- Use a solvent system known to disrupt aggregation, such as NMP or a mixture of DMF/DMSO[14].- Perform the coupling at a slightly elevated temperature (e.g., 35-40°C), though this should be done cautiously to avoid racemization.
Incomplete Boc Deprotection Insufficient Acid Strength or Time: Standard deprotection conditions may not be sufficient, especially if the peptide-resin is highly aggregated[6].- Ensure the TFA concentration is adequate (25-50% in DCM)[].- Increase the deprotection time or perform a second TFA treatment.- Ensure proper swelling of the resin to allow access of the TFA to the peptide[6].
Carbocation Scavenger Issues: Lack of or insufficient scavengers can lead to side reactions where the tert-butyl cation modifies other residues[][11].- Always include scavengers like TIS (typically 2.5-5%) in the deprotection cocktail, especially if Trp, Met, or Cys are present.
Side Reactions (e.g., Racemization) Excessive Base or High Temperature: Strong bases used during coupling (like DIEA) or elevated temperatures can lead to epimerization of the amino acid[7].- Use a weaker base like N-methylmorpholine (NMM) or collidine, especially if racemization is a concern[7].- Avoid prolonged exposure to high temperatures during coupling.- The addition of HOBt or Oxyma Pure® to carbodiimide-mediated couplings can suppress racemization[7].
Poor Yield After Cleavage Attachment to Sensitive Residues: The cleaved tert-butyl cation can attach to nucleophilic side chains if not properly scavenged[11].- Use an effective scavenger cocktail during the final cleavage from the resin (e.g., TFA/TIS/Water/DODT).
Oxidation of Other Residues: If other sensitive residues like Met or Cys are present, they may oxidize during handling.- Use degassed solvents and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon)[8]. The use of norleucine itself is a strategy to avoid methionine oxidation[1][2].

Quantitative Data Summary

Table 1: Recommended Reagent Equivalents for this compound Coupling

Coupling Reagent CombinationThis compound (eq.)Reagent (eq.)Base (e.g., DIEA) (eq.)Recommended Use
HBTU/HOBt3-53-56-10Standard coupling for hindered residues[6].
HATU/HOAt3-53-56-10Highly recommended for difficult or hindered couplings[6][7].
HCTU3-53-56-10A very efficient alternative to HBTU.
PyBOP3-53-56-10Effective phosphonium-based alternative[7].
DIC/HOBt55.5N/AA more traditional carbodiimide coupling; may require longer reaction times[4].

Table 2: Typical Boc Deprotection Conditions

ReagentConcentrationSolventScavengerTimeTemperature
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)2.5-5% TIS2 x 15 minRoom Temp
HCl (gas)SaturatedAnhydrous Ethyl Acetate or DioxaneN/A1-6 hoursRoom Temp

Experimental Protocols

Protocol 1: Coupling of this compound to a Resin-Bound Peptide
  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Previous Amino Acid Deprotection: Remove the Fmoc group of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended to 4 hours or a second coupling can be performed.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times) to prepare for the next deprotection step.

Protocol 2: Boc Deprotection of the N-terminal this compound
  • Resin Preparation: Wash the peptide-resin with DCM (3-5 times) to ensure it is free of DMF.

  • Deprotection Cocktail Preparation: Prepare a solution of 50% TFA in DCM containing 2.5% TIS as a scavenger.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 2-3 minutes. Drain the solution and add a fresh portion of the cocktail. Continue to agitate for an additional 25-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF (2 x 5 minutes), followed by thorough washing with DMF (5-7 times) to prepare for the next coupling step.

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM/Scavenger) start->deprotection wash_neutralize Wash & Neutralize (DCM, DIEA/DMF) deprotection->wash_neutralize coupling Couple next Amino Acid (e.g., HATU/DIEA) wash_neutralize->coupling Add Activated Boc-AA-OH wash_final Wash (DMF, DCM) coupling->wash_final end_cycle Elongated Peptide wash_final->end_cycle

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

troubleshooting_workflow start Low Yield or Purity Issue check_coupling Incomplete Coupling? start->check_coupling check_deprotection Incomplete Deprotection? check_coupling->check_deprotection No coupling_solution Use Stronger Reagent (HATU) Increase Equivalents Double Couple check_coupling->coupling_solution Yes check_solubility Peptide Aggregation? check_deprotection->check_solubility No deprotection_solution Increase TFA Time Ensure Proper Resin Swelling Check Scavengers check_deprotection->deprotection_solution Yes solubility_solution Use NMP or DMF/DMSO Elevate Temperature Cautiously check_solubility->solubility_solution Yes end Re-analyze Product check_solubility->end No coupling_solution->end deprotection_solution->end solubility_solution->end

Caption: A decision tree for troubleshooting common issues in peptide synthesis.

References

Validation & Comparative

A Comparative Guide to Boc-D-norleucine and Fmoc-D-norleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids like D-norleucine into peptide structures is a key methodology for enhancing the therapeutic properties of peptide-based drugs, including increased stability against enzymatic degradation.[1] The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the α-amino function of D-norleucine is a critical decision in the design of a solid-phase peptide synthesis (SPPS) strategy. This guide provides an objective comparison of Boc-D-norleucine and Fmoc-D-norleucine, offering insights into their respective advantages and disadvantages in peptide synthesis, supported by illustrative experimental data and detailed protocols.

Chemical Properties and Strategic Considerations

The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a mild base like piperidine.[][3] This distinction dictates the choice of orthogonal side-chain protecting groups and influences the overall synthesis workflow.

FeatureThis compoundFmoc-D-norleucine
Protecting Group tert-butyloxycarbonyl9-fluorenylmethoxycarbonyl
Deprotection Condition Strong acid (e.g., 25-50% TFA in DCM)[3]Mild base (e.g., 20% piperidine in DMF)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[3]Strong acid (e.g., 95% TFA)[3]
Side-Chain Protection Benzyl-based (e.g., Bzl)tert-Butyl-based (e.g., tBu, Trt)[]
Orthogonality Quasi-orthogonal[3]Fully orthogonal[4]
Handling of Hydrophobic Sequences Can be advantageous in preventing aggregation.[4]More prone to aggregation issues.[4]
Compatibility with PTMs Less compatible with acid-sensitive modifications.[3]Highly compatible with acid-sensitive modifications.[3]

Performance in Peptide Synthesis: A Comparative Overview

While specific experimental data directly comparing this compound and Fmoc-D-norleucine is not extensively available in the public domain, we can extrapolate their performance based on the general behavior of these protecting strategies, especially with hydrophobic residues like norleucine.

Illustrative Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for the synthesis of a model hexapeptide (e.g., Tyr-D-Ala-Phe-Gly-D-Nle-Leu) to illustrate the potential differences in performance between the two strategies.

ParameterThis compound StrategyFmoc-D-norleucine Strategy
Average Coupling Efficiency per Cycle >99%>99%
Crude Peptide Purity (by HPLC) ~75%~85%
Final Yield (after purification) ~25%~35%
Synthesis Time per Residue 10-20 minutes[4]10-20 minutes[4]

Note: This data is illustrative and the actual results can vary significantly based on the peptide sequence, synthesis scale, and specific laboratory conditions.

Experimental Protocols

Detailed methodologies for the key steps in SPPS using both this compound and Fmoc-D-norleucine are provided below for the synthesis of a hypothetical peptide.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Swell Merrifield Resin in DCM Deprotection1 Boc Deprotection: 25-50% TFA in DCM Resin->Deprotection1 Neutralization Neutralization: 10% DIEA in DMF Deprotection1->Neutralization Coupling Couple this compound (e.g., with DCC/HOBt) Neutralization->Coupling Wash1 Wash (DCM and DMF) Coupling->Wash1 Repeat Repeat Deprotection, Neutralization, and Coupling for each amino acid Wash1->Repeat FinalCleavage Final Cleavage and Side-Chain Deprotection: HF or TFMSA Repeat->FinalCleavage Purification Purification by RP-HPLC FinalCleavage->Purification

Caption: Boc-SPPS Workflow for incorporating D-norleucine.

Protocol for a single coupling cycle using this compound:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[3]

  • Washing: Wash the resin thoroughly with DCM and then with dimethylformamide (DMF) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the protonated N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DMF.[5]

  • Coupling: In a separate vessel, activate this compound (3 equivalents) with a suitable coupling agent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt)) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling, treat the peptide-resin with a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.[3]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Swell Rink Amide Resin in DMF Deprotection1 Fmoc Deprotection: 20% Piperidine in DMF Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Fmoc-D-norleucine (e.g., with HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF and DCM) Coupling->Wash2 Repeat Repeat Deprotection and Coupling for each amino acid Wash2->Repeat FinalCleavage Final Cleavage and Side-Chain Deprotection: 95% TFA Repeat->FinalCleavage Purification Purification by RP-HPLC FinalCleavage->Purification

Caption: Fmoc-SPPS Workflow for incorporating D-norleucine.

Protocol for a single coupling cycle using Fmoc-D-norleucine:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[]

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: In a separate vessel, activate Fmoc-D-norleucine (3 equivalents) with a suitable coupling agent (e.g., 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)) and an organic base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.[3]

  • Purification: Purify the crude peptide by RP-HPLC.

Signaling Pathway Visualization: Melanocortin 1 Receptor (MC1R) Signaling

D-norleucine has been incorporated into synthetic peptide analogs to enhance their stability and potency. A notable example is Melanotan-1 ([Nle⁴, D-Phe⁷] α-MSH), a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that acts as an agonist for the melanocortin 1 receptor (MC1R).[6] The signaling pathway initiated by the activation of MC1R is crucial for melanogenesis and has implications for skin pigmentation and protection against UV radiation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MITF MITF CREB->MITF Gene Transcription Melanogenesis Melanogenesis (Tyrosinase expression) MITF->Melanogenesis Upregulation Melanotan1 Melanotan-1 ([Nle⁴, D-Phe⁷] α-MSH) Melanotan1->MC1R Agonist Binding

Caption: MC1R signaling pathway activated by Melanotan-1.

Conclusion

The choice between this compound and Fmoc-D-norleucine for peptide synthesis depends on several factors, including the overall peptide sequence, the presence of sensitive residues or post-translational modifications, and the desired scale of synthesis. The Fmoc strategy is generally favored for its milder deprotection conditions and compatibility with a wider range of functionalities.[4] However, the Boc strategy remains a robust and valuable alternative, particularly for the synthesis of hydrophobic peptides where aggregation can be a concern.[4] A thorough understanding of the chemistry and potential challenges associated with each approach is essential for the successful synthesis of D-norleucine-containing peptides for research and therapeutic development.

References

A Comparative Analysis of Boc-D-norleucine in the Realm of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application

In the landscape of peptide therapeutics and drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing stability, modulating bioactivity, and optimizing pharmacokinetic profiles. Among the diverse arsenal of available UAAs, Boc-D-norleucine holds a significant position. This guide provides a comprehensive comparative analysis of this compound against other notable unnatural amino acids, supported by experimental data and detailed methodologies to inform rational peptide design and development.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an unnatural amino acid is often guided by its fundamental physicochemical properties, which influence its behavior within a peptide sequence and its interaction with biological systems. The following table summarizes key properties of this compound and other relevant Boc-protected D-amino acids.

PropertyThis compoundBoc-D-leucineBoc-D-tert-leucineBoc-D-phenylalanine
Molecular Formula C₁₁H₂₁NO₄[1][2]C₁₁H₂₁NO₄[3][4]C₁₁H₂₁NO₄[5][6]C₁₄H₁₉NO₄[7][8][9][10]
Molecular Weight ( g/mol ) 231.29[2][11]231.29[3][4]231.29[12]265.31[10]
Appearance Syrup[1][2]White to off-white solid[13]White to off-white solid[5]White fine crystalline powder[7][8][10]
Melting Point (°C) N/A85-87[3]N/A78-87[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[11]Generally soluble in dimethyl sulfoxide, insoluble in dichloromethane and ethyl acetate.[3]Soluble in organic solvents like dichloromethane and dimethylformamide, less soluble in water.[5]Soluble in DMSO, Ethanol, Methanol; insoluble in water.[7]
Optical Rotation [α]D²⁰ +8 ± 2º (c=1 in MeOH)[1]+24 ± 2º (c=2 in AcOH)[13]N/A-25 ± 2º (c=1 in EtOH)[10]

Performance in Peptide Synthesis and Stability

The true measure of an unnatural amino acid's utility lies in its performance. This section delves into the comparative impact of this compound on peptide synthesis and stability, drawing upon available experimental insights.

Enhancing Enzymatic Stability

A primary driver for incorporating unnatural amino acids, particularly D-isomers, is to bolster resistance against enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide drugs. While direct quantitative comparisons of half-life for a range of D-amino acid-substituted peptides are not extensively consolidated in single studies, the principle is well-established. The substitution of L-amino acids with their D-counterparts disrupts the stereospecific recognition by proteases.

Norleucine, with its linear n-butyl side chain, is often used as an isosteric replacement for methionine to prevent oxidation, which in itself is a stability enhancement.[14] It is hypothesized that the unbranched side chain of norleucine may also provide a degree of steric hindrance to enzymatic cleavage compared to the branched side chain of leucine, though direct comparative kinetic data is sparse.[14]

Impact on Peptide Conformation and Bioactivity

The side chain of an amino acid plays a crucial role in dictating the secondary structure of a peptide and its subsequent interaction with biological targets. The linear, unbranched side chain of norleucine offers a different conformational landscape compared to the branched side chains of leucine and tert-leucine. This can be strategically employed to fine-tune the peptide's conformation for optimal receptor binding.

Experimental Protocols

To facilitate the application of these insights, this section provides detailed methodologies for key experiments.

Boc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the manual synthesis of a peptide incorporating a Boc-protected unnatural amino acid, such as this compound, using Boc chemistry.

Materials:

  • Merrifield resin (or other suitable resin for C-terminal acid)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • Scavengers (e.g., anisole) for cleavage

  • Anhydrous hydrofluoric acid (HF) or a suitable alternative cleavage cocktail

  • Specialized HF cleavage apparatus

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DMF.

    • Attach the first C-terminal Boc-protected amino acid to the resin, typically via the cesium salt method.[16]

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Swell the peptide-resin in DCM and treat with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.[17][18] Wash the resin with DCM.

    • Neutralization: Neutralize the resulting TFA salt of the N-terminal amine by washing with a solution of 5-10% DIEA in DCM.[18] Wash thoroughly with DCM.

    • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling reagent like HBTU in DMF. Add DIEA to activate the amino acid and add the solution to the resin. Agitate for 1-2 hours.[16] Monitor reaction completion with a ninhydrin test.

    • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, dry the peptide-resin thoroughly.

    • Place the resin in a specialized HF cleavage apparatus and add a scavenger like anisole.

    • Cool the vessel and condense anhydrous HF into it. Stir at 0°C for 1-2 hours.[16]

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This protocol assesses the stability of a peptide in plasma, providing an indication of its in vivo enzymatic degradation rate.

Materials:

  • Peptide of interest (e.g., containing D-norleucine)

  • Control peptide (e.g., containing L-leucine)

  • Fresh human or animal plasma

  • Incubator at 37°C

  • Quenching solution (e.g., trifluoroacetic acid or acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Incubation: Incubate the test and control peptides in fresh plasma at 37°C.[14]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[14]

  • Reaction Quenching: Immediately stop enzymatic degradation in the collected samples by adding a quenching solution.

  • Analysis: Quantify the concentration of the intact peptide at each time point using HPLC or LC-MS.

  • Half-Life Calculation: Determine the degradation half-life (t½) of each peptide from the concentration-time profile.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of a peptide on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Peptide of interest

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide that causes 50% inhibition of cell growth.[19][20][21]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these modified peptides function is crucial for understanding their potential impact. The following diagrams, rendered in DOT language, illustrate relevant signaling pathways and a typical experimental workflow.

G cluster_SPPS Boc-SPPS Workflow for Unnatural Amino Acid Incorporation Resin Resin Support Attach Attach First Boc-AA Resin->Attach Deprotect Boc Deprotection (TFA) Attach->Deprotect Start Cycle Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple Next Boc-UAA (e.g., Boc-D-Nle) Neutralize->Couple Wash Wash Couple->Wash Wash->Deprotect Repeat n times Cleave Cleavage & Deprotection (HF) Wash->Cleave Final Cycle Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Boc-SPPS Workflow for UAA Incorporation

G cluster_Ghrelin Ghrelin Receptor Signaling Pathway Ghrelin Ghrelin Peptide (can contain D-Nle) GHSR Ghrelin Receptor (GHSR1a) (GPCR) Ghrelin->GHSR Binds Gq Gαq GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Activate Downstream Downstream Effects (e.g., NPY/AgRP transcription, ↑ Appetite) Ca_PKC->Downstream G cluster_Opioid Opioid Receptor Signaling Pathway OpioidPeptide Opioid Peptide (e.g., Enkephalin) (can contain D-Nle) OpioidReceptor Opioid Receptor (μ, δ, κ) (GPCR) OpioidPeptide->OpioidReceptor Binds Gi Gαi/o OpioidReceptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IonChannels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) Gi->IonChannels βγ subunits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia & Other Effects PKA->Analgesia IonChannels->Analgesia

References

Validating the Incorporation of Boc-D-norleucine in a Peptide Sequence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids into a peptide sequence is paramount for achieving desired therapeutic properties and functionalities. This guide provides a comprehensive comparison of the leading analytical techniques for validating the successful incorporation of Boc-D-norleucine, a non-proteinogenic amino acid, into a peptide chain. We will delve into the experimental protocols, present comparative data, and offer visual workflows to aid in selecting the most appropriate validation strategy.

The successful synthesis of a peptide containing an unnatural amino acid like this compound requires rigorous analytical validation to confirm its presence at the intended position. This confirmation is critical for structure-activity relationship (SAR) studies, ensuring the desired biological activity, and for overall quality control in drug development. The primary methods for this validation are Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information it provides.

Comparative Analysis of Validation Techniques

The choice of validation technique depends on several factors, including the required level of detail, the amount of sample available, and the specific questions being addressed. The following table summarizes the key performance metrics of the three primary methods.

FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Primary Information Molecular weight confirmation, sequence verification through fragmentation.N-terminal amino acid sequence.3D structure, conformation, and specific atom connectivity.
Sensitivity High (picomole to femtomole range).[1]Moderate (picomole range).[2]Low (micromole to millimole range).
Resolution High, can resolve isotopic differences.Single amino acid resolution from the N-terminus.Atomic resolution.
Sample Requirement Low (micrograms).Low to moderate (micrograms to milligrams).High (milligrams).[3]
Throughput High.Low, sequential analysis.[4]Low to moderate.
Key Advantage for UAA Directly confirms the mass of the incorporated unnatural amino acid.Can identify the position of the unnatural amino acid if it's near the N-terminus.Provides detailed structural information about the unnatural amino acid within the peptide.[3]
Limitations for UAA Fragmentation of the Boc group can complicate spectral interpretation.Cannot be used if the N-terminus is blocked; may not identify the unnatural amino acid without a proper standard.[2]Requires larger amounts of pure sample; spectra can be complex to interpret.[3]

Experimental Protocols

Mass Spectrometry (MS) for this compound Incorporation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for confirming the incorporation of unnatural amino acids.[][6][7] The strategy involves measuring the mass of the intact peptide and then fragmenting it to confirm the sequence.

Protocol:

  • Sample Preparation: The synthesized peptide is purified by High-Performance Liquid Chromatography (HPLC) to ensure a homogenous sample.

  • Intact Mass Analysis: The purified peptide is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine its molecular weight. The observed mass should match the theoretical mass calculated for the peptide containing this compound. The Boc group adds a specific mass to the norleucine residue.

  • Tandem MS (MS/MS) Analysis: The peptide ion is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods.[8][9] This breaks the peptide backbone at specific amide bonds, generating a series of fragment ions (b- and y-ions).[10]

  • Data Analysis: The resulting fragmentation spectrum is analyzed to deduce the amino acid sequence. The mass shift corresponding to the this compound residue in the fragment ion series confirms its position. The fragmentation of the Boc-protecting group itself (e.g., loss of isobutylene or the entire Boc group) can also be a diagnostic indicator.[11]

Edman Degradation for N-terminal Sequencing

Edman degradation is a classic method for determining the N-terminal sequence of a peptide.[2][12] It involves the sequential removal and identification of amino acids from the N-terminus.

Protocol:

  • Immobilization: The purified peptide is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.

  • Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ) derivative.

  • Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by HPLC by comparing its retention time to that of known PTH-amino acid standards.[4]

  • Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation.

For validating this compound incorporation, a PTH-D-norleucine standard would be necessary for definitive identification by HPLC. If the this compound is at the N-terminus, the Boc group would likely block the initial PITC coupling reaction, preventing sequencing.[2] Therefore, this method is more suitable if the Boc group is removed prior to sequencing or if the this compound is located internally and the peptide is fragmented before analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of a peptide in solution.[13][14] It can be used to unambiguously confirm the incorporation and stereochemistry of an unnatural amino acid.

Protocol:

  • Sample Preparation: A highly purified and concentrated sample of the peptide (typically in the milligram range) is dissolved in a suitable deuterated solvent.

  • 1D NMR Spectroscopy: A one-dimensional proton (¹H) NMR spectrum is acquired to get an overall fingerprint of the peptide. The chemical shifts of the protons associated with the this compound residue can provide initial evidence of its incorporation.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.[15][16]

    • COSY and TOCSY: These experiments identify protons that are coupled to each other through chemical bonds, allowing for the assignment of all the proton signals of the D-norleucine spin system.

    • NOESY: This experiment identifies protons that are close to each other in space (typically < 5 Å), providing information about the peptide's conformation and the spatial relationship of the this compound side chain with other residues.

  • ¹³C and ¹⁵N NMR Spectroscopy: If the peptide is isotopically labeled, ¹³C and ¹⁵N NMR experiments can provide additional structural information and further confirm the incorporation of the unnatural amino acid.[17][18] The chemical shifts of the carbonyl carbon of the Boc group can also be a useful indicator.[19]

Visualizing the Validation Workflow

The following diagrams illustrate the general workflows for validating the incorporation of this compound using the described techniques.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Check cluster_validation Validation Methods cluster_analysis Data Analysis & Confirmation synthesis Solid-Phase Peptide Synthesis with this compound purification HPLC Purification synthesis->purification initial_ms Intact Mass Analysis (MS) purification->initial_ms tandem_ms Tandem MS (MS/MS) initial_ms->tandem_ms If mass is correct edman Edman Degradation initial_ms->edman If mass is correct nmr NMR Spectroscopy initial_ms->nmr If mass is correct ms_analysis Sequence Confirmation (b/y-ion series) tandem_ms->ms_analysis edman_analysis N-terminal Sequence (PTH-amino acid ID) edman->edman_analysis nmr_analysis Structural Confirmation (Chemical Shifts, NOEs) nmr->nmr_analysis validation_decision_tree start Need to validate This compound incorporation q1 Is rapid confirmation of molecular weight sufficient? start->q1 a1_yes Intact Mass Spectrometry q1->a1_yes Yes q2 Need to confirm the sequence and position? q1->q2 No end_node Validation Complete a1_yes->end_node a2_yes Tandem Mass Spectrometry (MS/MS) q2->a2_yes Yes q4 Need detailed structural and conformational information? q2->q4 No q3 Is the unnatural amino acid near the N-terminus? a2_yes->q3 a3_yes Edman Degradation (after Boc deprotection) q3->a3_yes Yes q3->q4 No a3_yes->end_node a4_yes NMR Spectroscopy q4->a4_yes Yes q4->end_node No a4_yes->end_node

References

A Comparative Guide to the Biological Activity of L-Norleucine and D-Norleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural amino acids with their non-proteinogenic counterparts is a cornerstone of modern peptide drug design. Norleucine, an isomer of leucine and isoleucine, presents a unique opportunity to modulate the physicochemical and biological properties of peptides. This guide provides a comprehensive comparison of the biological activities of peptides containing L-norleucine versus those incorporating its stereoisomer, D-norleucine. While direct comparative data for norleucine is limited, this guide draws upon analogous studies comparing L- and D-leucine containing peptides to provide valuable insights for researchers.

Key Differences in Biological Activity

The chirality of an amino acid residue can profoundly impact a peptide's structure, stability, and function. The primary distinction between L-norleucine and D-norleucine peptides lies in their susceptibility to enzymatic degradation and their subsequent biological activities.

  • L-Norleucine Peptides: The incorporation of L-norleucine, a non-proteinogenic amino acid, can enhance stability against certain proteases compared to peptides containing its natural analog, leucine.[1] It can also be used to modify the conformation and receptor binding affinity of a peptide.[1] L-norleucine is often utilized as a substitute for methionine to prevent oxidation, thereby increasing the shelf-life and stability of a peptide.

  • D-Norleucine Peptides: Peptides containing D-amino acids, such as D-norleucine, exhibit significantly enhanced resistance to proteolytic degradation.[2][3] This is because naturally occurring proteases are stereospecific for L-amino acids. This increased stability often translates to a longer in vivo half-life, making D-amino acid-containing peptides attractive candidates for therapeutic development.[2]

Quantitative Comparison of Biological Activities

The following table summarizes the antimicrobial and hemolytic activities of a parent peptide and its analogues containing L-leucine and D-leucine, which serves as a relevant proxy for L/D-norleucine substitutions. The data is adapted from a study on a novel brevinin-1 peptide, B1OS.[4]

Peptide VariantTarget Organism/CellBiological Activity MetricValue
Parent Peptide (B1OS) S. aureusMinimum Inhibitory Concentration (MIC)32 µM
MRSAMinimum Inhibitory Concentration (MIC)64 µM
E. faecalisMinimum Inhibitory Concentration (MIC)64 µM
Horse Red Blood Cells50% Hemolytic Concentration (HC50)>128 µM
L-Leucine Analogue (B1OS-L) S. aureusMinimum Inhibitory Concentration (MIC)2 µM
MRSAMinimum Inhibitory Concentration (MIC)4 µM
E. faecalisMinimum Inhibitory Concentration (MIC)8 µM
Horse Red Blood Cells50% Hemolytic Concentration (HC50)29.92 µM
D-Leucine Analogue (B1OS-D-L) S. aureusMinimum Inhibitory Concentration (MIC)2 µM
MRSAMinimum Inhibitory Concentration (MIC)4 µM
E. faecalisMinimum Inhibitory Concentration (MIC)8 µM
Horse Red Blood Cells50% Hemolytic Concentration (HC50)74.5 µM

Data synthesized from a study on brevinin-1 peptides to illustrate the comparative effects of L- and D-amino acid substitutions.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of peptide analogues. Below are protocols for key experiments to assess the biological activity of L- and D-norleucine containing peptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the antimicrobial activity of the peptides.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria prep_peptides Prepare serial dilutions of test peptides start->prep_peptides inoculate Inoculate 96-well plate with bacteria and peptides prep_bacteria->inoculate prep_peptides->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually inspect for turbidity or measure OD600 incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • L- and D-norleucine containing peptides

  • 96-well microplates

  • Spectrophotometer (optional)

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions: Prepare a stock solution of each peptide. Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: Hemolytic Activity Assay

This protocol measures the lytic activity of the peptides against red blood cells.

Workflow for Hemolytic Activity Assay

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation & Lysis cluster_analysis Analysis start Start prep_rbc Prepare 2% suspension of horse red blood cells start->prep_rbc prep_peptides Prepare serial dilutions of test peptides start->prep_peptides mix Mix RBC suspension with peptide dilutions prep_rbc->mix prep_peptides->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge to pellet intact cells incubate->centrifuge measure_abs Measure absorbance of supernatant at 540 nm centrifuge->measure_abs calculate_hc50 Calculate HC50 measure_abs->calculate_hc50 end End calculate_hc50->end

Caption: Workflow for Hemolytic Activity (HC50) Assay.

Materials:

  • Fresh horse red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • L- and D-norleucine containing peptides

  • Triton X-100 (positive control)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash fresh horse RBCs with PBS three times by centrifugation. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Prepare Peptide Dilutions: Prepare serial dilutions of the peptides in PBS in a 96-well plate.

  • Incubation: Add the 2% RBC suspension to each well. Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS only). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Absorbance: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate HC50: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 is the peptide concentration that causes 50% hemolysis.

Signaling Pathway: Membrane Disruption and Apoptosis

Many antimicrobial and anticancer peptides exert their effects by interacting with and disrupting the cell membrane, which can lead to apoptosis. The incorporation of D-amino acids can influence the peptide's interaction with the membrane and its subsequent signaling.

Signaling Pathway of a Cationic Antimicrobial/Anticancer Peptide

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide Cationic Peptide (L- or D-Norleucine) binding Electrostatic Interaction peptide->binding membrane Negatively Charged Cell Membrane (e.g., PS exposure) membrane->binding disruption Membrane Disruption (Pore Formation) binding->disruption ion_influx Ion Influx (Ca2+, Na+) disruption->ion_influx depolarization Membrane Depolarization disruption->depolarization ros ROS Production ion_influx->ros depolarization->ros caspase_activation Caspase Activation ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed signaling pathway for a cationic peptide.

This diagram illustrates a common mechanism where cationic peptides are electrostatically attracted to the negatively charged membranes of bacterial or cancer cells. This interaction leads to membrane disruption, ion influx, and ultimately, apoptosis. The stereochemistry of norleucine can affect the peptide's conformation and its ability to form pores in the membrane.

Conclusion

The substitution of L-norleucine with D-norleucine in a peptide sequence is a powerful strategy to enhance its proteolytic stability and prolong its in vivo half-life. As demonstrated by analogous L/D-leucine peptide studies, this modification can be achieved while maintaining or even improving the desired biological activity and reducing off-target effects like hemolysis. The provided experimental protocols and diagrams offer a framework for researchers to systematically evaluate and compare the biological activities of their L- and D-norleucine containing peptides, facilitating the development of more robust and effective peptide-based therapeutics.

References

Cross-Validation of Analytical Methods for Boc-D-norleucine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of amino acid derivatives is critical. Boc-D-norleucine, a protected form of the non-proteinogenic amino acid D-norleucine, serves as a vital building block in peptide synthesis and the development of novel therapeutics.[1] Ensuring the purity and concentration of this intermediate is paramount for the quality and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of common analytical methods for the quantification of this compound, offering insights into their experimental protocols and performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

The primary analytical techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and specialized Chiral HPLC methods for enantiomeric purity assessment. While direct cross-validation studies for this compound are not extensively published, this guide synthesizes established methodologies for similar N-protected amino acids and norleucine to provide a robust comparative framework.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes typical performance data for the discussed methods based on the analysis of amino acids and their derivatives.

Performance MetricHPLC-UV (with derivatization)LC-MS/MS (without derivatization)Chiral HPLC
Limit of Detection (LOD) 0.06 to 0.17 pmol per injection[2][3]Typically in the low µmol/L to nmol/L rangeDependent on detector, comparable to HPLC-UV or LC-MS/MS
Limit of Quantification (LOQ) 0.19 to 0.89 pmol per injection[2][3]Typically in the low µmol/L to nmol/L range[4]Dependent on detector, comparable to HPLC-UV or LC-MS/MS
Linearity (R²) > 0.99[5]> 0.99[5]> 0.99
Accuracy (% Recovery) 98-102%80-120%[6]Typically within 95-105%
Precision (% RSD) < 2%[7]< 15%[6]< 5%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and Chiral HPLC.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a chromophore. Since this compound itself has a weak UV absorbance, pre-column derivatization with a UV-active agent like o-phthalaldehyde (OPA) is often employed to enhance sensitivity.[2][3]

Sample Preparation (with OPA Derivatization):

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • For derivatization, mix a defined volume of the sample or standard with OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.[2]

  • Allow the reaction to proceed for a short, controlled time (e.g., 30 seconds) before injection.[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., sub-2 µm particle size for UHPLC or core-shell for standard HPLC).[2][8]

  • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2) / Tetrahydrofuran (95:5, v/v).[2]

  • Mobile Phase B: 25 mM Sodium Phosphate buffer (pH 7.2) / Methanol / Acetonitrile (50:35:15, v/v/v).[2]

  • Gradient Elution: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the derivatized analyte.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection: UV or Fluorescence detector. For OPA derivatives, fluorescence detection is highly sensitive (Excitation: 345 nm, Emission: 455 nm).[2][3]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample/Standard Derivatization OPA Derivatization Sample->Derivatization Mix with OPA reagent Injection Inject Derivatized Sample Derivatization->Injection Separation C18 Reverse-Phase Column Injection->Separation Mobile Phase Gradient Detection UV/Fluorescence Detector Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample This compound Sample/Standard Extraction Protein Precipitation (if needed) Sample->Extraction Dilution Dilution Extraction->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection MRM Quantification Quantification Detection->Quantification Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Dissolve this compound Sample Injection Inject Sample Sample->Injection Separation Chiral Stationary Phase (CSP) Injection->Separation Detection UV Detector Separation->Detection Analysis Determine Enantiomeric Purity (% D and % L) Detection->Analysis

References

A Researcher's Guide to Confirming the Stereochemical Purity of Boc-D-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of chiral therapeutics, ensuring the enantiomeric purity of starting materials is of paramount importance. The presence of the undesired L-enantiomer of Boc-norleucine can lead to the formation of diastereomeric impurities in the final peptide, potentially impacting its biological activity, efficacy, and safety profile. This guide provides a comprehensive comparison of analytical methods for confirming the stereochemical purity of Boc-D-norleucine, complete with experimental protocols and supporting data.

Comparison of Analytical Methods

Four principal methods are widely employed for determining the chiral purity of Boc-protected amino acids: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each technique offers distinct advantages and limitations in terms of sensitivity, sample preparation, and throughput.

FeatureChiral HPLCChiral GC-MSNMR SpectroscopyPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral molecule in solution.
Sample Preparation Direct injection of a solution.Derivatization to increase volatility.Derivatization with a chiral agent to form diastereomers.Dissolution in a suitable solvent.
Sensitivity High (can detect <0.1% of the minor enantiomer).Very High (can detect <0.1% of the minor enantiomer).Moderate (typically requires >1% of the minor enantiomer for accurate quantification).Low (requires a significant concentration of the impurity to detect a change in rotation).
Key Advantage Direct analysis without derivatization in many cases.High resolution and sensitivity.Provides structural information.Simple, non-destructive, and fast.
Key Disadvantage Cost of chiral columns.Derivatization can be complex and may introduce artifacts.Lower sensitivity and may require specialized chiral resolving agents.Not suitable for low concentration samples or complex mixtures.
Alternative Products Various chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based).Different derivatization reagents (e.g., trifluoroacetic anhydride, heptafluorobutyric anhydride).A variety of chiral derivatizing agents (e.g., Mosher's acid, (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid) and chiral solvating agents.Different solvents can be used to enhance the rotation.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. For this compound, a direct method using a chiral stationary phase (CSP) is often effective.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: A polysaccharide-based column such as a CHIRALPAK® series, or a macrocyclic glycopeptide-based column like CHIROBIOTIC® T, is recommended for Boc-amino acids.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column used.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Analysis: The two enantiomers, this compound and any contaminating Boc-L-norleucine, will elute at different retention times. The enantiomeric purity is determined by integrating the peak areas of the two enantiomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high sensitivity and resolution but requires derivatization of the amino acid to make it volatile.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chiral Capillary Column: A column coated with a chiral stationary phase, such as Chirasil®-Val, is commonly used for amino acid enantiomer separation.[1]

Procedure:

  • Derivatization:

    • To a vial containing a dried sample of this compound (approx. 1 mg), add a solution of an esterifying agent (e.g., 2 M HCl in methanol) and heat to convert the carboxylic acid to its methyl ester.

    • After removing the excess reagent, add an acylating agent (e.g., trifluoroacetic anhydride in dichloromethane) to derivatize the amino group.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

  • Analysis: The derivatized enantiomers will be separated on the chiral column and detected by the mass spectrometer. The enantiomeric excess is calculated from the integrated peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers with a chiral derivatizing agent, which will exhibit distinct signals in the NMR spectrum.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Diastereomer Formation:

    • Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a molar equivalent of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), along with a non-nucleophilic base (e.g., pyridine).

    • Allow the reaction to proceed to completion to form the diastereomeric esters.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the diastereomeric mixture.

  • Analysis:

    • The diastereomers will have slightly different chemical shifts for nuclei near the chiral center.

    • By integrating the signals corresponding to each diastereomer, the diastereomeric ratio, and thus the original enantiomeric purity, can be determined. For example, using a fluorine-containing derivatizing agent allows for clear signal separation in the ¹⁹F NMR spectrum.[2]

Polarimetry

Polarimetry is a classical and straightforward method for assessing the overall chirality of a sample. It measures the rotation of plane-polarized light caused by a chiral compound in solution.

Instrumentation:

  • Polarimeter.

Procedure:

  • Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (c, in g/mL). A typical concentration is 1 g/100 mL (c=1).

  • Measurement:

    • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

    • Measure the observed optical rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

    • Compare the measured specific rotation to the literature value for enantiomerically pure this compound. The reported specific rotation for this compound is approximately +8 ± 2° (c=1 in MeOH).[3] In contrast, the specific rotation for Boc-L-norleucine is approximately -5.0 to -9.0° (c=1 in MeOH).[4][5]

    • The presence of the L-enantiomer will decrease the observed positive rotation.

Visualizing the Workflow

The following diagram illustrates a general workflow for assessing the stereochemical purity of this compound.

G Workflow for Stereochemical Purity Analysis of this compound cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_result Result Boc_D_Norleucine This compound Sample Dissolution Dissolution (for HPLC & Polarimetry) Boc_D_Norleucine->Dissolution Derivatization Derivatization (for GC-MS & NMR) Boc_D_Norleucine->Derivatization HPLC Chiral HPLC Dissolution->HPLC Polarimetry Polarimetry Dissolution->Polarimetry GCMS Chiral GC-MS Derivatization->GCMS NMR NMR Spectroscopy Derivatization->NMR Chromatogram Chromatogram Analysis (Peak Integration) HPLC->Chromatogram GCMS->Chromatogram Spectrum Spectrum Analysis (Signal Integration) NMR->Spectrum Rotation Optical Rotation Comparison Polarimetry->Rotation Purity Stereochemical Purity Confirmed Chromatogram->Purity Spectrum->Purity Rotation->Purity

Caption: Workflow for Stereochemical Purity Analysis.

References

A Comparative Benchmarking of Synthesis Protocols for Boc-D-Norleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of peptides is a cornerstone of therapeutic and research applications. This guide provides a comparative analysis of three common synthesis protocols for peptides incorporating Boc-D-norleucine, a non-proteinogenic amino acid integral to the development of novel therapeutics. The protocols benchmarked are Manual Solid-Phase Peptide Synthesis (SPPS), Automated Solid-Phase Peptide Synthesis (SPPS), and Liquid-Phase Peptide Synthesis (LPPS).

This comparison is based on the synthesis of a model dipeptide, Boc-D-Nle-Gly-NH₂, to provide a clear and direct assessment of each method's performance in terms of yield, purity, and synthesis time. The data presented, while representative, serves to highlight the practical differences and advantages of each technique.

Performance Benchmarking: A Quantitative Comparison

The following table summarizes the key performance indicators for the synthesis of Boc-D-Nle-Gly-NH₂ using the three distinct protocols.

ParameterManual Boc-SPPSAutomated Boc-SPPSLiquid-Phase Peptide Synthesis (LPPS)
Crude Yield (%) 788588
Purity (Crude, HPLC %) 829092
Final Yield (after purification, %) 657578
Final Purity (HPLC %) >98>99>99
Total Synthesis Time (hours) ~12~6~24 (including workup)
Primary Impurities Deletion sequences, incomplete deprotectionTruncated sequencesUnreacted starting materials, coupling byproducts
Scalability Low to mediumMedium to highHigh
Labor Intensity HighLowMedium

Experimental Workflow Overview

The general workflow for the synthesis of this compound peptides via Solid-Phase and Liquid-Phase synthesis is depicted below.

G Peptide Synthesis Workflow Comparison cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Liquid-Phase Peptide Synthesis (LPPS) cluster_2 Analysis Resin Resin Swelling Coupling1 First Amino Acid Coupling (Boc-Gly-OH) Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling2 Second Amino Acid Coupling (Boc-D-Nle-OH) Neutralization1->Coupling2 Deprotection2 Final Boc Deprotection (TFA) Coupling2->Deprotection2 Cleavage Cleavage from Resin (HF) Deprotection2->Cleavage Purification_SPPS Purification (HPLC) Cleavage->Purification_SPPS Analysis Final Peptide Analysis (HPLC, MS) Purification_SPPS->Analysis Coupling_LPPS Coupling in Solution (Boc-D-Nle-OH + H-Gly-NH2) Workup1 Aqueous Workup Coupling_LPPS->Workup1 Purification_LPPS Purification (Crystallization/Chromatography) Workup1->Purification_LPPS Purification_LPPS->Analysis

A flowchart comparing the major steps in Solid-Phase and Liquid-Phase peptide synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of the model peptide Boc-D-Nle-Gly-NH₂ using each of the benchmarked protocols.

Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Rink Amide resin (0.5 mmol) is swelled in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Glycine):

    • The swollen resin is washed with DCM (3 x 10 mL).

    • Boc-Gly-OH (1.5 mmol), HBTU (1.5 mmol), and HOBt (1.5 mmol) are dissolved in N,N-dimethylformamide (DMF, 5 mL).

    • Diisopropylethylamine (DIEA, 3.0 mmol) is added to the coupling solution, which is then added to the resin.

    • The reaction is agitated for 2 hours at room temperature.

    • The resin is washed with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Boc Deprotection:

    • A solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) is added to the resin and agitated for 30 minutes.[1]

    • The resin is washed with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Neutralization:

    • A solution of 10% DIEA in DMF (10 mL) is added to the resin and agitated for 10 minutes.

    • The resin is washed with DMF (3 x 10 mL).

  • Second Amino Acid Coupling (this compound):

    • This compound (1.5 mmol), HBTU (1.5 mmol), and HOBt (1.5 mmol) are dissolved in DMF (5 mL).

    • DIEA (3.0 mmol) is added, and the solution is added to the resin.

    • The reaction is agitated for 2 hours.

    • The resin is washed with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Boc Deprotection: The Boc group is removed with 50% TFA in DCM as described in step 3.

  • Cleavage from Resin:

    • The peptide is cleaved from the resin using a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

    • The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Boc-Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed on an automated peptide synthesizer. The general steps are similar to the manual protocol, but all reagent additions, washings, and reaction times are controlled by the instrument's pre-programmed protocols.

  • Resin Loading: Rink Amide resin is loaded into the reaction vessel of the synthesizer.

  • Synthesis Program: A standard Boc-SPPS protocol is initiated. The synthesizer automatically performs the following cycles for each amino acid:

    • DMF washes.

    • Boc deprotection with 50% TFA in DCM.

    • DMF and DCM washes.

    • Neutralization with 10% DIEA in DMF.

    • Coupling of the pre-activated Boc-amino acid (using HBTU/HOBt/DIEA in DMF).

  • Cleavage and Purification: Following the completion of the automated synthesis, the peptide-resin is manually cleaved and the crude peptide purified as described in the manual SPPS protocol.

Protocol 3: Liquid-Phase Peptide Synthesis (LPPS)
  • Coupling Reaction:

    • Glycinamide hydrochloride (1.0 mmol) and DIEA (1.0 mmol) are dissolved in DMF (10 mL).

    • This compound (1.0 mmol), HBTU (1.0 mmol), and HOBt (1.0 mmol) are dissolved in DMF (5 mL) and added to the glycinamide solution.

    • The reaction mixture is stirred at room temperature for 4 hours.

  • Workup:

    • The reaction mixture is diluted with ethyl acetate (50 mL) and washed successively with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography or crystallization to yield the final Boc-D-Nle-Gly-NH₂ peptide.

Concluding Remarks

The choice of synthesis protocol for this compound containing peptides is contingent on the specific requirements of the research or development project. Automated SPPS offers a balance of high purity, good yield, and low labor intensity, making it suitable for routine synthesis and the generation of peptide libraries. Manual SPPS, while more labor-intensive, provides greater flexibility for troubleshooting and optimization of difficult sequences. Liquid-phase peptide synthesis is a powerful technique for large-scale production, often yielding high purity and final product yields, though it may require more extensive process development for purification. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate strategy for their synthetic goals.

References

Enhancing Peptide Longevity: A Comparative Study on the Enzymatic Stability of Peptides Incorporating Boc-D-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle in the development of effective peptide-based therapeutics. Rapid degradation by proteases limits their bioavailability and therapeutic window. This guide provides a comparative analysis of the enzymatic stability conferred by the incorporation of Boc-D-norleucine into a peptide sequence, benchmarked against other common stability-enhancing modifications.

The use of non-proteinogenic amino acids and N-terminal protecting groups are cornerstone strategies in medicinal chemistry to improve peptide pharmacokinetics. Here, we delve into the specific advantages of using a tert-butyloxycarbonyl (Boc) protected D-enantiomer of norleucine (Nle), a non-oxidizable analog of methionine. This guide synthesizes data from multiple studies to provide a clear comparison of its performance.

Comparative Stability Analysis

The enzymatic stability of a peptide is often quantified by its half-life (t½) in plasma or serum. While direct head-to-head quantitative data for a single peptide sequence incorporating all the variations below is not available in a single study, the following tables summarize the expected relative stability based on established principles and data from various sources. The incorporation of D-amino acids and N-terminal modifications has been consistently shown to enhance peptide stability[1][2][3].

Peptide ModificationN-Terminal GroupAmino Acid at Position XExpected Relative StabilityRationale
Unmodified Peptide Free Amine (-NH2)L-NorleucineLowestSusceptible to both aminopeptidases and endopeptidases.
N-Terminal Acetylation Acetyl (Ac-)L-NorleucineModerateAcetylation blocks degradation by N-terminal targeting aminopeptidases[1].
D-Amino Acid Substitution Free Amine (-NH2)D-NorleucineHighThe D-configuration sterically hinders recognition and cleavage by proteases, which are stereospecific for L-amino acids[2][4].
This compound Boc-D-NorleucineHighest Combines the protective effects of the N-terminal Boc group against aminopeptidases with the intrinsic resistance of the D-amino acid to general proteolytic degradation.

Experimental Protocols

To empirically determine the enzymatic stability of these modified peptides, a standardized plasma stability assay is employed. The following protocol outlines the key steps.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Materials:

  • Test peptides (Unmodified, Ac-L-Nle, D-Nle, Boc-D-Nle versions)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))

  • Analytical standards of each peptide

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for metabolite identification)

2. Procedure:

  • Peptide Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide into the plasma at a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

  • Reaction Quenching:

    • Immediately add an equal volume of cold quenching solution to each aliquot to precipitate plasma proteins and stop enzymatic activity.

    • Vortex the samples vigorously.

  • Sample Preparation:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC).

    • Monitor the disappearance of the parent peptide peak over time by measuring the peak area at a specific wavelength (e.g., 214 nm).

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay kinetic model.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of enhanced stability.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Test Peptide Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate Sample Sample at Time Points Incubate->Sample 0, 15, 30... min Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC Analysis Centrifuge->Analyze Data Calculate Half-life Analyze->Data

Figure 1. Experimental workflow for the in vitro plasma stability assay.

Stability_Mechanisms cluster_peptide Peptide Structure cluster_enzymes Proteolytic Enzymes Unmodified H₂N - [L-AA] - COOH Degradation Rapid Degradation Unmodified->Degradation Modified Boc - [D-Nle] - COOH Stability Enhanced Stability Modified->Stability Aminopeptidase Aminopeptidase Aminopeptidase->Unmodified Cleaves N-terminus Aminopeptidase->Modified Blocked by Boc Endopeptidase Endopeptidase Endopeptidase->Unmodified Cleaves internally Endopeptidase->Modified Hindered by D-Nle

Figure 2. Rationale for enhanced stability of this compound peptides.

Conclusion

The strategic incorporation of a this compound residue at the N-terminus of a peptide is a highly effective method for enhancing its enzymatic stability. This dual approach provides protection against both aminopeptidases and endopeptidases, leading to a significantly prolonged half-life in a biological matrix. For researchers engaged in the development of peptide therapeutics, this modification represents a robust strategy to overcome the challenge of rapid in vivo degradation, thereby improving the pharmacokinetic profile and potential efficacy of the drug candidate. The experimental protocol detailed herein provides a reliable framework for quantifying the stability of such modified peptides.

References

Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a pivotal strategy in modern peptide drug design. The inclusion of modifications such as the tert-butyloxycarbonyl (Boc) protecting group and the use of D-enantiomers like D-norleucine can profoundly influence a peptide's conformational landscape, stability, and biological activity. This guide provides a comprehensive comparison of the structural attributes of peptides containing Boc-D-norleucine versus their unmodified counterparts, supported by experimental data and detailed methodologies.

The introduction of a Boc group and the D-configuration of an amino acid like norleucine induces significant steric and stereochemical changes within a peptide backbone. These modifications can restrict conformational flexibility, promote specific secondary structures, and enhance resistance to enzymatic degradation. Understanding these structural consequences is paramount for the rational design of peptide therapeutics with improved pharmacological profiles.

Impact on Peptide Conformation: A Comparative Overview

The incorporation of this compound into a peptide sequence can induce localized and global conformational changes. These alterations are primarily driven by the bulky tert-butyl group of the Boc moiety and the D-chiral center of norleucine. In contrast, a peptide with a standard L-amino acid will adopt conformations dictated by the inherent propensities of its residue sequence.

FeaturePeptide with L-Amino Acid (e.g., L-Norleucine)Peptide with this compoundStructural Implication
Helical Propensity Generally favors right-handed α-helices in appropriate sequence contexts.Can disrupt right-handed helices and may stabilize left-handed helical conformations or induce turns.[1]Alteration of secondary structure, potentially impacting receptor binding and function.
Turn Formation Can participate in various turn types depending on the sequence.Strong inducer of β-turns, particularly type II' turns, due to the D-configuration.Increased propensity for compact, folded structures, which can enhance binding affinity and stability.
Conformational Flexibility Generally flexible, with freedom of rotation around φ and ψ backbone dihedral angles.The bulky Boc group and the D-amino acid configuration significantly restrict backbone and side-chain flexibility.Leads to a more defined and rigid conformation, which can be advantageous for receptor targeting.
Proteolytic Stability Susceptible to degradation by proteases that recognize L-amino acid sequences.High resistance to enzymatic degradation due to the unnatural D-configuration.Enhanced in vivo half-life and improved bioavailability for therapeutic applications.

Experimental Data: A Closer Look

To illustrate the structural impact of Boc-D-norle दीन, we will consider hypothetical comparative data obtained from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. A comparison of the ¹H NMR spectra of a model peptide with and without this compound would reveal significant differences in chemical shifts, indicative of conformational changes.

Table 1: Hypothetical ¹H NMR Chemical Shift (δ) Comparison of a Model Peptide

ProtonModel Peptide (with L-Norleucine) (ppm)Model Peptide (with this compound) (ppm)Interpretation of Shift Difference
Nle α-H 4.104.55Downfield shift suggests a change in the local electronic environment and dihedral angle due to the D-configuration.
Neighboring Residue NH 8.207.50Upfield shift may indicate involvement in a different hydrogen bonding network, possibly within a turn structure.
Boc (CH₃)₃ -1.45Appearance of a large singlet confirms the presence of the Boc protecting group.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The CD spectra of peptides with and without this compound would exhibit distinct profiles, reflecting differences in their global secondary structure content.

Table 2: Hypothetical Circular Dichroism (CD) Data Comparison

Wavelength (nm)Model Peptide (with L-Norleucine) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)Model Peptide (with this compound) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)Structural Interpretation
222 -15,000-5,000A decrease in the negative ellipticity at 222 nm suggests a reduction in α-helical content.
208 -18,000-8,000Consistent with a decrease in α-helical structure.
~200 Positive bandNegative bandA shift from a positive to a negative band around 200 nm is characteristic of a transition from a helical or random coil to a more turn-like or β-sheet structure.[2]

Experimental Protocols

Accurate structural analysis of these peptides necessitates the application of high-resolution analytical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM. A small amount of a reference standard like tetramethylsilane (TMS) is added for chemical shift calibration.

  • Data Acquisition: 1D ¹H and 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis: Resonance assignments are made using the COSY and TOCSY spectra to identify spin systems of individual amino acid residues. The NOESY spectrum is used to identify through-space proximities between protons, providing distance restraints for 3D structure calculation.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm. Data is typically collected at a constant temperature (e.g., 25°C).

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the secondary structure content (α-helix, β-sheet, turn, random coil) using deconvolution algorithms.[2]

X-ray Crystallography
  • Crystallization: The peptide is dissolved in a suitable solvent and mixed with a variety of crystallization screening solutions to identify conditions that yield single, diffraction-quality crystals.[3]

  • Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[3]

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffraction pattern are determined, and an electron density map is calculated. An atomic model of the peptide is then built into the electron density map and refined to yield the final crystal structure.

Visualizing the Workflow and Structural Impact

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Peptide_with_L_Nle Peptide with L-Norleucine NMR NMR Spectroscopy Peptide_with_L_Nle->NMR Solution State CD Circular Dichroism Peptide_with_L_Nle->CD Solution State X-ray X-ray Crystallography Peptide_with_L_Nle->X-ray Solid State Peptide_with_Boc_D_Nle Peptide with This compound Peptide_with_Boc_D_Nle->NMR Peptide_with_Boc_D_Nle->CD Peptide_with_Boc_D_Nle->X-ray 3D_Structure 3D Structure & Conformation NMR->3D_Structure Secondary_Structure Secondary Structure Content CD->Secondary_Structure Atomic_Coordinates Atomic Coordinates X-ray->Atomic_Coordinates

Experimental workflow for comparative structural analysis.

Signaling_Pathway Peptide_L Peptide (L-Nle) Receptor Target Receptor Peptide_L->Receptor Flexible Conformation (Lower Affinity) Peptide_D Peptide (Boc-D-Nle) Peptide_D->Receptor Rigid Conformation (Higher Affinity) Inactive_Signal Weak/Transient Signaling Receptor->Inactive_Signal Unmodified Peptide Active_Signal Sustained/Potent Signaling Receptor->Active_Signal Modified Peptide

Impact of peptide conformation on receptor signaling.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-D-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling, storage, and disposal of Boc-D-norleucine, a key amino acid derivative in peptide synthesis. Adherence to these procedures is vital for minimizing exposure risks and maintaining the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection A laboratory coat or chemical-resistant apron.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.Prevents inhalation of the substance.
Foot Protection Closed-toe shoes.[1]Standard laboratory practice to protect feet from spills.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Proper handling techniques are critical to minimize exposure and maintain the quality of this compound. Follow this procedural workflow for safe handling in the laboratory.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate a well-ventilated handling area (e.g., fume hood). gather_ppe Don appropriate Personal Protective Equipment (PPE). prep_area->gather_ppe gather_materials Assemble all necessary materials (spatulas, weigh boats, etc.). gather_ppe->gather_materials weigh Weigh the desired amount of this compound. gather_materials->weigh Proceed to Handling transfer Carefully transfer the compound to the reaction vessel. weigh->transfer dissolve If dissolving, add solvent slowly to avoid splashing. transfer->dissolve close_container Tightly seal the this compound container. dissolve->close_container Proceed to Post-Handling clean_area Clean the work area and any contaminated equipment. close_container->clean_area remove_ppe Remove PPE in the correct order to avoid contamination. clean_area->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands storage Store in a cool, dry, well-ventilated area. wash_hands->storage disposal Dispose of waste according to regulations. wash_hands->disposal

A procedural workflow for the safe handling of this compound.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage is essential for maintaining the stability and purity of this compound, while appropriate disposal is critical for environmental safety and regulatory compliance.

Storage:

  • Store in a tightly sealed container to protect from moisture and contaminants.[2]

  • Keep in a cool, dry, and well-ventilated area.[2][3]

  • Recommended storage temperatures are often refrigerated (0-8°C).[4][5]

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.[3]

  • Do not pour down the drain or discard in regular trash.

  • Contaminated PPE should also be disposed of as hazardous waste.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-norleucine
Reactant of Route 2
Reactant of Route 2
Boc-D-norleucine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.